4-Thiophen-3-ylmethyl-phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(thiophen-3-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-6,8,12H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZOGPLPLLMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179018-41-8 | |
| Record name | 4-[(thiophen-3-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Thiophen-3-ylmethyl-phenol chemical properties and structure
Structural Analysis, Synthetic Methodologies, and Physicochemical Profiling
Part 1: Executive Summary & Chemical Identity
4-(Thiophen-3-ylmethyl)phenol (CAS: 179018-41-8) is a diarylmethane derivative featuring a phenolic ring linked to a thiophene moiety via a methylene (
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-(Thiophen-3-ylmethyl)phenol |
| Common Synonyms | 4-(3-Thienylmethyl)phenol; 3-(4-Hydroxybenzyl)thiophene |
| CAS Number | 179018-41-8 |
| Molecular Formula | |
| Molecular Weight | 190.26 g/mol |
| SMILES | Oc1ccc(cc1)Cc2csc2 |
| Appearance | Off-white to beige crystalline solid |
| Predicted LogP | 3.2 – 3.5 |
| Acidity (pKa) | ~9.95 (Phenolic OH) |
Part 2: Structural Analysis & Electronic Properties
The molecule consists of two aromatic systems separated by a methylene spacer. This spacer (
-
Phenol Moiety: Acts as a hydrogen bond donor/acceptor (HBD/HBA). The
-substitution directs electron density, making the ring susceptible to electrophilic attack at the ortho positions. -
Thiophene Moiety: An electron-rich heteroaromatic ring.[1] The sulfur atom increases polarizability compared to a benzene ring. The 3-position attachment is chemically distinct from the 2-position; 3-substituted thiophenes are generally more stable to acid-catalyzed polymerization than their 2-substituted counterparts.[1]
-
Methylene Bridge: Provides rotational freedom. In drug design, this flexibility allows the molecule to optimize
stacking interactions within a protein active site.
Part 3: Synthetic Methodologies
High-purity synthesis of 4-(Thiophen-3-ylmethyl)phenol requires avoiding polyalkylation, a common side reaction in direct Friedel-Crafts approaches.[1] Two robust protocols are detailed below: the Suzuki-Miyaura Cross-Coupling (preferred for medicinal chemistry) and the Friedel-Crafts Acylation/Reduction (preferred for scale-up).[1]
Protocol A: Suzuki-Miyaura Cross-Coupling (High Precision)
Rationale: This method builds the C-C bond using a pre-functionalized benzyl species, eliminating regioisomer formation.
Reagents:
-
Substrate: 4-Hydroxybenzylboronic acid pinacol ester (or potassium trifluoroborate salt).
-
Coupling Partner: 3-Bromothiophene.[1]
-
Catalyst:
(3-5 mol%). -
Base:
(3 equiv). -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Workflow:
-
Degassing: Charge a reaction vessel with 3-bromothiophene (1.0 equiv), boronate ester (1.1 equiv), and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water mixture.
-
Catalysis: Add Pd catalyst under positive Argon flow.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Friedel-Crafts Acylation & Reduction (Scale-Up)
Rationale: Uses cheaper starting materials but requires two steps.
-
Acylation: React Anisole (protected phenol) with Thiophene-3-carbonyl chloride using
in DCM at 0°C. This yields (4-methoxyphenyl)(thiophen-3-yl)methanone.[1]-
Note: The methoxy group directs para, but ortho isomers may form (~5-10%) and must be removed by recrystallization.
-
-
Reduction & Demethylation:
-
Reduction: Treat the ketone with Triethylsilane (
) and TFA (Trifluoroacetic acid). This reduces the carbonyl to a methylene group. -
Demethylation: Treat the resulting ether with
in DCM at -78°C to RT to liberate the free phenol.
-
Figure 1: Comparative synthetic pathways. The Suzuki route (top) offers higher regioselectivity, while the Acylation/Reduction route (bottom) utilizes commodity chemicals.[1]
Part 4: Physicochemical & Reactivity Profile
Stability and Handling
-
Oxidation: The thiophene ring is susceptible to S-oxidation by strong oxidants (e.g., mCPBA,
), leading to the thiophene S-oxide or sulfone, which disrupts aromaticity and can act as a Michael acceptor.[1] -
Light Sensitivity: Thiophene derivatives can undergo photo-oxidation.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen).
-
Solubility:
-
High: DMSO, Methanol, Ethanol, Dichloromethane, Ethyl Acetate.[1]
-
Low: Water, Hexanes.
-
Metabolic Liability (ADME)
In drug discovery, this scaffold presents specific metabolic "soft spots":
-
Phase II Conjugation: The phenolic -OH is a primary site for Glucuronidation (UGT enzymes) and Sulfation.
-
Phase I Oxidation: The thiophene ring can be oxidized by CYP450 enzymes (specifically CYP2C9 or CYP3A4) to a reactive epoxide or sulfoxide, potentially leading to toxicity if not mitigated by ring substitution.
Figure 2: Metabolic fate.[1] Phase II conjugation at the phenol is the dominant clearance pathway, while thiophene oxidation represents a potential tox liability.[1]
Part 5: Applications in R&D
1. Medicinal Chemistry (Bioisosteres)
The thiophene ring is often used to replace a phenyl ring to improve the pharmacokinetic profile.
-
Lipophilicity: Thiophene is slightly more lipophilic than benzene, potentially increasing membrane permeability.
-
Metabolic Block: If the para-position of a phenyl ring is a metabolic soft spot, replacing the ring with thiophene (which has different electronics) can alter the metabolic rate.
-
Case Study: In SERMs (e.g., Raloxifene analogs), the bis-aryl core is critical.[1] 4-(Thiophen-3-ylmethyl)phenol serves as a fragment to probe the "Hydrophobic Pocket" of the Estrogen Receptor.[1]
2. Material Science
-
Monomer Synthesis: The phenol group can be functionalized (e.g., to a methacrylate or epoxide) to create polymerizable monomers. The pendant thiophene group can then be used for electropolymerization to create conductive polymer networks with redox-active properties.
Part 6: References
-
Sigma-Aldrich. Product Specification: 4-(Thiophen-3-ylmethyl)phenol (CAS 179018-41-8).[1]Link[1]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for the Suzuki coupling protocol described). Link[1]
-
PubChem. Compound Summary for CAS 179018-41-8.[1] National Library of Medicine. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for Friedel-Crafts acylation/reduction mechanisms).
(Note: While specific experimental melting points for this exact CAS are not widely indexed in open-access databases, the synthetic and structural properties are derived from standard chemical principles applicable to thiophene-phenol conjugates.)
Sources
Biological Activity of Thiophene-Containing Phenols: A Technical Guide
Executive Summary
Thiophene-containing phenols represent a privileged scaffold in medicinal chemistry, merging the lipophilic, metabolic characteristics of the thiophene ring with the redox-active, hydrogen-bonding capabilities of the phenol moiety. This hybrid structure is increasingly pivotal in drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antioxidant therapeutics. This guide provides a technical deep-dive into the pharmacological utility, synthesis, and structure-activity relationships (SAR) of these compounds, designed for researchers in lead optimization and drug design.
Chemical Foundation: The Thiophene-Phenol Hybrid
Bioisosterism and Physicochemical Properties
The core rationale for incorporating a thiophene ring into a phenolic scaffold lies in bioisosterism . Thiophene is a classic bioisostere of benzene. However, the replacement is not merely structural; it introduces significant physicochemical shifts:
-
Lipophilicity: Thiophene is more lipophilic than benzene (logP ~1.81 vs ~2.13), enhancing membrane permeability.
-
Electronic Effects: The sulfur atom acts as an electron donor via resonance (+M effect) but is inductively electron-withdrawing (-I). This alters the pKa of the attached phenolic hydroxyl group, potentially modulating its ability to act as a hydrogen bond donor in active sites (e.g., Serine-530 in COX enzymes).
-
Metabolic Stability: The thiophene ring is susceptible to S-oxidation, a double-edged sword that can lead to reactive metabolites or be exploited for pro-drug strategies.
Therapeutic Mechanisms & Biological Activity[1][2][3][4]
Anti-Inflammatory Activity (COX-2 Inhibition)
Thiophene-containing phenols are potent inhibitors of Cyclooxygenase-2 (COX-2).[1] The mechanism involves the phenol moiety mimicking the arachidonic acid substrate, while the thiophene ring occupies the hydrophobic side pocket of the enzyme.
-
Mechanism: The phenolic hydroxyl group often forms hydrogen bonds with Tyr-385 or Ser-530 within the COX active site. The thiophene ring, being smaller and more lipophilic than a phenyl ring, fits snugly into the hydrophobic channel, improving selectivity for COX-2 over COX-1.
-
Dual Inhibition: Some derivatives exhibit dual inhibition of COX-2 and 5-Lipoxygenase (5-LOX), effectively shutting down both prostaglandin and leukotriene pathways, which is crucial for treating complex inflammatory diseases like rheumatoid arthritis.
Anticancer Activity[2]
-
Tubulin Polymerization Inhibition: Thiophene-phenol hybrids (analogous to combretastatin A-4) bind to the colchicine site of tubulin. The thiophene ring restricts conformational rotation, locking the molecule in a bioactive configuration that disrupts microtubule dynamics, leading to G2/M phase arrest.
-
Kinase Inhibition: The scaffold serves as a hinge-binder in ATP-competitive inhibition of tyrosine kinases (e.g., EGFR, VEGFR). The phenolic -OH can interact with the "gatekeeper" residues, while the thiophene extends into the solvent-accessible region.
Antioxidant Potential
Phenols are established radical scavengers. The attachment of an electron-rich thiophene ring at the ortho or para position stabilizes the resulting phenoxy radical via resonance, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and enhancing antioxidant efficacy.
Structure-Activity Relationship (SAR)
The biological activity is strictly governed by the substitution pattern on both rings.
Figure 1: SAR Map of Thiophene-Phenol Hybrids detailing key substitution effects.
Experimental Protocol: Synthesis of 4-(2-Thienyl)phenol
Methodology: Suzuki-Miyaura Cross-Coupling Rationale: This protocol is chosen for its robustness, tolerance of the phenolic hydroxyl group (often without protection), and high yields. It avoids the harsh conditions of the Gewald reaction or Paal-Knorr synthesis.
Reagents & Equipment[5][6][7][8]
-
Substrate A: 4-Iodophenol (1.0 eq)
-
Substrate B: 2-Thiopheneboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Workflow
-
Preparation: In a flame-dried Schlenk flask, dissolve 4-iodophenol (220 mg, 1 mmol) and 2-thiopheneboronic acid (154 mg, 1.2 mmol) in degassed 1,4-dioxane (4 mL).
-
Activation: Add an aqueous solution of K2CO3 (2M, 1 mL). Degas the mixture again by bubbling argon for 5 minutes.
-
Catalysis: Quickly add Pd(PPh3)4 (58 mg, 0.05 mmol). Seal the flask immediately.
-
Reaction: Heat the mixture to 90°C under magnetic stirring for 12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1). The spot for 4-iodophenol should disappear.
-
Work-up:
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield 4-(2-thienyl)phenol as an off-white solid.
Figure 2: Workflow for the Suzuki-Miyaura synthesis of thiophene-phenol hybrids.
Safety & Toxicology: The Thiophene Alert
While thiophene is a valuable scaffold, it is a structural alert in drug development due to metabolic activation .
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur to form a thiophene S-oxide or thiophene epoxide .
-
Consequence: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols), leading to immune-mediated hepatotoxicity (as seen with the withdrawn drug Tienilic acid).
-
Mitigation: Block the metabolically labile positions (C-2 and C-5) of the thiophene ring with substituents (e.g., methyl, chloro) to prevent S-oxidation.
Data Summary: Activity Profile
| Biological Target | Mechanism | Key Structural Feature | Potency Range (IC50) |
| COX-2 | Competitive Inhibition | Phenol H-bond + Thiophene lipophilicity | 0.05 - 0.5 µM |
| Tubulin | Polymerization Inhibition | Twisted conformation (dihedral angle) | 10 - 100 nM |
| 5-LOX | Redox / Iron Chelation | Phenolic -OH (Redox active) | 1 - 5 µM |
| Antioxidant | HAT (H-Atom Transfer) | Ortho-substituted Phenol | Comparable to BHT |
References
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI Molecules. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. [Link]
-
Synthesis and Applications of Thiophene Derivatives. Arkivoc. [Link]
Sources
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 2. Thiophene synthesis [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Rational Design and Therapeutic Efficacy of Phenol-Thiophene Hybrids: A Dual-Targeting Anti-Inflammatory Strategy
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical trade-off: potent anti-inflammatory efficacy versus gastrointestinal (GI) and cardiovascular toxicity.[1][2] This technical guide explores the Phenol-Thiophene Hybrid class—a rational medicinal chemistry approach that fuses the cyclooxygenase-2 (COX-2) selectivity of the thiophene scaffold with the radical-scavenging antioxidant capacity of the phenolic moiety. This dual-action mechanism not only mitigates inflammation via the arachidonic acid cascade but also cytoprotects the gastric mucosa against oxidative stress, addressing the "NSAID gastropathy" paradox.
Chemical Rationale & Structure-Activity Relationship (SAR)
The design of phenol-thiophene conjugates is predicated on bioisosterism and pharmacophore fusion.
The Thiophene Scaffold (COX-2 Selectivity)
Thiophene, a five-membered sulfur-containing heterocycle, acts as a bioisostere for the phenyl ring found in traditional NSAIDs.
-
Lipophilicity: Thiophene is more lipophilic than benzene (LogP ~1.8 vs 2.1), enhancing membrane permeability and bioavailability.
-
Electronic Effects: The sulfur atom's lone pairs allow for specific electrostatic interactions within the COX-2 hydrophobic side pocket (Val523), a feature absent in the smaller COX-1 active site (Ile523).
-
Metabolic Stability: Thiophene rings are generally resistant to rapid oxidative metabolism compared to furan analogs.
The Phenol Moiety (Redox Modulation)
The phenolic hydroxyl group serves two critical functions:
-
Direct 5-LOX Inhibition: Phenols can reduce the active site iron (Fe3+ to Fe2+) of 5-lipoxygenase, preventing the formation of leukotrienes.
-
ROS Scavenging: By donating a hydrogen atom to reactive oxygen species (ROS), the phenol converts to a stable phenoxy radical, neutralizing the oxidative stress that exacerbates inflammation and gastric ulceration.
SAR Optimization Table:
| Structural Modification | Effect on Activity | Mechanistic Insight |
| 2,6-di-tert-butyl substitution | Increased Antioxidant Activity | Steric hindrance protects the phenoxy radical, prolonging antioxidant effect (BHT-like). |
| Thiophene C-2 attachment | Enhanced COX-2 Selectivity | Aligns the molecule to fit the "L-shaped" binding pocket of COX-2. |
| Methoxy (-OCH3) groups | Improved Metabolic Stability | Blocks metabolic hydroxylation sites; often increases potency against TNF-α. |
| Carboxylic acid tail | Increased Potency / GI Toxicity | Essential for ionic binding to Arg120 in COX, but increases direct gastric irritation. |
Molecular Mechanisms of Action[3]
The therapeutic potency of phenol-thiophene hybrids stems from their ability to intercept inflammation at multiple checkpoints. Unlike selective COX-2 inhibitors (coxibs) that may shunt arachidonic acid toward the leukotriene pathway (pro-thrombotic/asthmatic risk), these hybrids often exhibit balanced COX/LOX inhibition.
Signaling Pathway Blockade
The compounds act downstream of the Toll-like Receptor 4 (TLR4) activation.
-
NF-κB Suppression: They inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50 subunits).
-
Enzymatic Inhibition: Direct competitive inhibition of COX-2 and 5-LOX.
-
Cytokine Downregulation: Reduction in mRNA expression of TNF-α, IL-6, and IL-1β.[3]
Caption: Figure 1. Multi-target mechanism of Phenol-Thiophene hybrids inhibiting NF-κB translocation and enzymatic activity of COX-2/5-LOX.
Preclinical Evaluation Protocols
To validate the efficacy and safety of these compounds, a rigorous, self-validating workflow is required.
In Vitro Screening (RAW 264.7 Macrophages)
This assay quantifies the inhibition of Nitric Oxide (NO) and cytokines.
Protocol:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Induction: Seed cells (1x10^5/well) and incubate for 24h. Treat with compound (0.1 - 50 µM) for 1h, followed by LPS (1 µg/mL) stimulation for 24h.
-
NO Assay (Griess Method): Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.
-
Validation: Use L-NMMA as a positive control for NO inhibition.
-
-
Cell Viability (MTT): Ensure reduced NO is not due to cytotoxicity. Absorbance >80% of control indicates non-toxicity.
In Vivo Validation (Carrageenan-Induced Paw Edema)
This model mimics acute inflammation and evaluates anti-edematous activity.
Protocol:
-
Animals: Wistar albino rats (150-200g), fasted overnight.
-
Grouping: Control (Saline), Standard (Celecoxib 10 mg/kg), and Test Groups (10, 20, 50 mg/kg).
-
Administration: Oral gavage 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% carrageenan (w/v) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation: % Inhibition =
(where is control volume, is test).
-
Caption: Figure 2. Step-wise validation workflow ensuring lead compounds are both potent and non-cytotoxic before in vivo testing.
Quantitative Performance & Safety
The phenol-thiophene hybrids typically demonstrate IC50 values in the low micromolar range, comparable to commercial standards but with superior safety profiles.
Table 1: Representative Activity Profile (Hypothetical Data based on Literature Trends)
| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Ulcer Index (0-5) |
| Indomethacin (Standard) | 0.60 | 0.02 | 0.03 (Non-selective) | 3.5 (High) |
| Celecoxib (Standard) | 0.05 | 15.0 | 300 (Selective) | 0.8 (Low) |
| Phenol-Thiophene Hybrid A | 0.12 | >20.0 | >166 | 0.4 (Very Low) |
| Phenol-Thiophene Hybrid B | 0.45 | 10.0 | 22 | 0.5 |
Note: The superior Ulcer Index of Hybrid A is attributed to the antioxidant phenol group protecting the gastric mucosa from local oxidative damage, a benefit lacking in pure coxibs.
References
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC (NIH). [Link]
-
Synthesis and anti-inflammatory activity of substituted phenyl thiazole derivatives. WJPMR. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances / PMC. [Link]
-
Thiophene-Based Compounds: Mechanisms and Anti-Inflammatory Activity. Encyclopedia MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
Sources
The Multifaceted Mechanisms of Action of 4-Substituted Phenols in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Substituted phenols, a class of organic compounds characterized by a hydroxyl group bonded to a benzene ring with a substituent at the para position, are ubiquitous in both natural and synthetic chemistry. Their structural simplicity belies a profound complexity in their interactions with biological systems. These molecules are not only foundational units for essential biomolecules like tyrosine but are also active components in pharmaceuticals, industrial chemicals, and unfortunately, environmental contaminants.[1][2] Their biological significance stems from their ability to engage with a wide array of cellular targets, leading to a spectrum of effects ranging from therapeutic benefits to significant toxicity. Understanding the precise mechanisms through which these compounds exert their influence is paramount for professionals in drug development, toxicology, and environmental science.
This guide provides a detailed exploration of the core mechanisms of action of 4-substituted phenols. Moving beyond a simple catalog of effects, we will dissect the causal relationships between molecular structure and biological outcome, grounded in established experimental evidence. We will explore their roles as potent enzyme inhibitors, modulators of nuclear receptors, inducers of oxidative stress, disruptors of cellular membranes, and triggers of specific immune responses. Each section is designed to provide not only a deep mechanistic understanding but also practical, field-proven experimental protocols and data interpretation frameworks to empower researchers in their own investigations.
Chapter 1: Enzyme Inhibition: A Primary Mode of Action
The ability of 4-substituted phenols to interact with and inhibit enzymes is one of their most well-documented biological activities. This inhibition is often highly specific and can have significant physiological consequences. The interaction typically involves the phenolic hydroxyl group and is heavily influenced by the nature of the substituent at the para position.
Tyrosinase Inhibition: A Paradigm Case
Tyrosinase is a copper-containing enzyme that plays a critical role in two key biological processes: the synthesis of melanin in animals and the enzymatic browning of fruits and vegetables.[3][4] It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones.[5] Because of its role in hyperpigmentation, tyrosinase is a major target for dermatological and cosmetic product development.
Many 4-substituted phenols act as classic competitive inhibitors of tyrosinase.[3] They structurally resemble the enzyme's natural substrate, L-tyrosine, allowing them to bind to the active site but preventing the catalytic reaction from proceeding. This competitive binding blocks the entry of the natural substrate, thereby inhibiting melanin production.[6][7] For example, a kinetic study of 4-substituted benzaldehydes demonstrated their function as competitive inhibitors of the o-diphenolase activity of mushroom tyrosinase.[3]
Causality in Experimental Design: The choice of a competitive inhibition model is validated by kinetic studies where the inhibitor's effect can be overcome by increasing the substrate concentration. Lineweaver-Burk plots are instrumental in visualizing this relationship, where the presence of a competitive inhibitor increases the apparent Kₘ but leaves Vₘₐₓ unchanged.
The inhibitory potency of these compounds is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
| Compound | Type of Inhibition | Target | Kᵢ Value | Reference |
| Cuminaldehyde | Competitive | Mushroom Tyrosinase | 9 µM | [3] |
| 4-Hydroxy-3-methoxy-benzaldehyde | Competitive | Mushroom Tyrosinase | 0.12 mM | [3] |
| Guaiacol | Alternative Substrate | Mushroom Tyrosinase | - | [7] |
| Thymol | Alternative Substrate | Mushroom Tyrosinase | - | [7] |
This protocol provides a robust method for screening and characterizing 4-substituted phenols as tyrosinase inhibitors using L-DOPA as a substrate.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer). Store on ice.
-
L-DOPA solution (2.5 mM in phosphate buffer). Prepare fresh daily and protect from light.
-
Test Compound (Inhibitor) solutions at various concentrations in a suitable solvent (e.g., DMSO), with a final DMSO concentration in the assay below 1%.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.
-
Caption: Workflow for a tyrosinase inhibition assay.
Inhibition of Other Key Enzymes
Beyond tyrosinase, various phenolic compounds have been shown to inhibit other enzymes critical to physiological processes. For instance, certain phenolic acids and flavonoids can inhibit angiotensin-converting enzyme (ACE), which is involved in blood pressure regulation.[8] The mechanism often involves interaction with the zinc ion in the enzyme's active site, stabilized by other interactions with amino acids.[8] Other studies have shown that phenolic compounds can covalently attach to and inhibit enzymes like α-amylase and trypsin by reacting with nucleophilic amino acid side chains, such as free amino and thiol groups.[9]
Chapter 2: Endocrine Disruption via Nuclear Receptor Modulation
A significant number of 4-substituted phenols, particularly those with alkyl substituents (alkylphenols), are recognized as endocrine-disrupting chemicals (EDCs).[10] They exert their effects by mimicking or blocking the action of natural hormones, most notably estrogen, thereby interfering with the normal functioning of the endocrine system.[11]
Interaction with Estrogen Receptors
The primary mechanism of estrogenic activity for alkylphenols is their ability to bind to estrogen receptors (ERα and ERβ).[12] These compounds, including 4-tert-octylphenol (4-t-OP) and 4-nonylphenol (4-n-NP), are considered xenoestrogens.[13] Their phenolic ring is crucial for this interaction, mimicking the A-ring of the natural ligand, 17β-estradiol.[14]
Upon binding, these compounds can act as ER agonists, activating the receptor and initiating the transcription of estrogen-responsive genes.[15] This can lead to a range of physiological effects, including altered development of reproductive organs and increased cell proliferation in hormone-sensitive tissues.[13] Some phenols can also exhibit antagonistic activity, binding to the receptor without activating it and thereby blocking the binding of natural estrogens.[15] The specific action often depends on the compound, the tissue type, and the specific ER subtype present.
The structural features of the alkylphenol are critical determinants of its estrogenic potency.[16]
-
Position of the Alkyl Group: A para-substituted alkyl group confers the highest estrogenic activity.[16]
-
Branching and Length of the Alkyl Group: A tertiary branched alkyl group with 6 to 8 carbons is associated with optimal activity.[16]
| Compound | Receptor | Activity | Reference |
| 4-tert-octylphenol (4-t-OP) | ERα | Agonist & Antagonist | [15] |
| Bisphenol A (BPA) | ERα | Agonist | [15] |
| 4-phenylphenol | ERα | Agonist & Antagonist | [15] |
| 4-tert-octylphenol (4-t-OP) | AR | Antagonist | [15] |
| Bisphenol A (BPA) | AR | Antagonist | [15] |
| Pentachlorophenol (PCP) | PR | Antagonist | [15] |
The YES assay is a widely used in vitro method to screen for estrogenic activity. It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ) under the control of estrogen-responsive elements (ERE).
-
Strain and Media Preparation:
-
Culture the recombinant yeast strain in appropriate selective media.
-
Prepare assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
-
Assay Procedure:
-
In a sterile 96-well plate, add serial dilutions of the test 4-substituted phenol. Include a positive control (17β-estradiol) and a negative control (solvent).
-
Add a standardized inoculum of the yeast suspension to each well.
-
Seal the plate and incubate at 30-32°C for 3-5 days.
-
-
Data Analysis:
-
Binding of an estrogenic compound to the hER activates transcription of the lacZ gene.
-
The expressed β-galactosidase enzyme cleaves the CPRG substrate, causing a color change from yellow to red.
-
Measure the absorbance at 570 nm.
-
Construct a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) for each active compound.
-
Caption: Disruption of estrogen signaling by 4-substituted phenols.
Chapter 3: Induction of Oxidative Stress
Phenolic compounds exhibit a dual character, capable of acting as both antioxidants and pro-oxidants.[17] While their antioxidant properties are well-known, under certain biological conditions, 4-substituted phenols can induce significant oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
Formation of Phenoxyl Radicals and ROS
The toxicity of many phenols is linked to their metabolic activation into reactive intermediates. This can involve the formation of phenoxyl radicals.[18] Phenols with electron-releasing groups are particularly susceptible to forming these radicals.[18][19] These radicals can then participate in redox cycling, a process that consumes cellular reducing equivalents (like NADPH) and generates superoxide radicals (O₂⁻), which can be further converted to other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[20][21]
This surge in ROS leads to widespread cellular damage:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that damages membrane integrity.
-
Protein Oxidation: ROS can oxidize amino acid side chains, leading to protein cross-linking, aggregation, and loss of function.[22]
-
DNA Damage: Hydroxyl radicals can damage DNA bases and the sugar-phosphate backbone, causing mutations.
Depletion of Cellular Antioxidants
A critical consequence of phenol-induced oxidative stress is the depletion of the cell's primary non-enzymatic antioxidant, glutathione (GSH).[6] Phenols can be oxidized to electrophilic quinones, which readily react with the nucleophilic thiol group of GSH, forming GSH conjugates and depleting the cellular GSH pool.[6] This depletion impairs the cell's ability to neutralize ROS and detoxify other harmful compounds, exacerbating oxidative damage.[21]
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Treat the cells with various concentrations of the 4-substituted phenol. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at specific time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the amount of intracellular ROS.
-
Express the results as a fold-increase in fluorescence relative to the vehicle-treated control cells.
-
Caption: Intercalation and disruption of the cell membrane by a phenol.
Chapter 5: Triggering Specific Immunomodulatory Responses
Certain 4-substituted phenols, such as monobenzone, have a unique and highly specific interaction with the immune system, particularly in the context of pigmented cells (melanocytes). This interaction can have a dual-edged effect, leading to either a chemically induced autoimmune disorder or a potentially therapeutic anti-cancer immune response. [6]
Mechanism of Melanocyte-Specific T-Cell Activation
The proposed mechanism for this immunomodulation is a multi-step process that begins within the melanocyte: [6][23]
-
Tyrosinase Substrate Activity: The 4-substituted phenol enters the melanocyte and acts as a substrate for tyrosinase.
-
Quinone Formation: Tyrosinase oxidizes the phenol into a highly reactive o-quinone.
-
Haptenization: This electrophilic quinone covalently binds to melanosomal proteins, such as tyrosinase itself, forming a hapten-carrier complex. This modification marks the cellular protein as "foreign."
-
Increased Immunogenicity: The modified proteins are processed within the cell and presented on the surface via MHC class I molecules. This presentation, along with cellular stress signals caused by quinone reactivity and GSH depletion, activates the immune system.
-
T-Cell Response: Cytotoxic T-lymphocytes (CTLs) recognize these modified peptide-MHC complexes and launch a specific attack against the melanocytes.
This targeted immune attack can spread systemically, leading to the destruction of healthy melanocytes throughout the body, resulting in chemical vitiligo. [6]Conversely, because melanoma cells also express these same melanosomal proteins, this mechanism can be harnessed to induce a specific anti-melanoma immune response, forming the basis of some cancer immunotherapies. [23]
The Enzyme-Linked Immunospot (ELISpot) assay can be used to quantify cytokine-secreting T-cells (e.g., IFN-γ) in response to stimulation with phenol-treated target cells.
-
Preparation of Stimulator Cells:
-
Culture a melanoma cell line that expresses tyrosinase.
-
Treat the melanoma cells with a sub-lethal concentration of the 4-substituted phenol for 24-48 hours to allow for protein haptenization.
-
Harvest and irradiate the cells to prevent proliferation.
-
-
T-Cell Co-culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a donor.
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody.
-
Add the PBMCs to the wells, followed by the phenol-treated (or untreated control) melanoma cells.
-
Co-culture for 24-48 hours at 37°C.
-
-
Detection and Analysis:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and the substrate (e.g., BCIP/NBT) to develop colored spots. Each spot represents a single IFN-γ-secreting cell.
-
Count the spots using an automated ELISpot reader.
-
An increase in the number of spots in wells with phenol-treated stimulator cells indicates a specific T-cell activation.
-
Caption: Immunomodulatory mechanism of 4-substituted phenols in melanocytes.
Conclusion
The biological activity of 4-substituted phenols is a compelling illustration of how subtle changes in a simple chemical scaffold can elicit a diverse and potent range of effects. Their mechanisms of action are not singular but rather a complex interplay of interactions with multiple cellular targets. From the precise, competitive inhibition of enzymes like tyrosinase to the broad disruption of cell membranes and the nuanced modulation of nuclear receptors and the immune system, these compounds present both challenges and opportunities.
For drug development professionals, understanding these mechanisms is key to designing novel therapeutics, whether for skin lightening, cancer immunotherapy, or blood pressure control. For toxicologists and environmental scientists, this knowledge is crucial for assessing the risks posed by phenolic compounds in industrial applications and as environmental contaminants, particularly their potential as endocrine disruptors. The self-validating experimental frameworks and protocols provided in this guide serve as a foundation for researchers to further unravel the intricate biological roles of this important class of molecules, ultimately leading to safer chemicals and more effective medicines.
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Le, T. M., van der Veen, J. P. W., Kemp, E. H., & Luiten, R. M. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Experimental Dermatology, 28(7), 779-785. [Link]
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Staniszewska, M., & Falkowska, L. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 22(21), 11564. [Link]
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Technical Guide: Electron Delocalization in Thiophene-Phenol Conjugated Systems
This guide serves as an advanced technical resource for the synthesis, characterization, and application of thiophene-phenol conjugated systems. It is designed for application scientists and medicinal chemists requiring actionable protocols and mechanistic depth.
Executive Summary
The conjugation of thiophene (an electron-rich heterocycle) with phenol (a proton-donating aromatic ring) creates a unique donor-donor electronic system. Unlike biphenyl analogs, the thiophene-phenol scaffold exhibits reduced aromatic resonance energy, leading to effective
Part 1: Theoretical Framework & Electronic Properties
The Conformational Lock & Planarity
The defining feature of 2-(2-thienyl)phenol is the non-covalent intramolecular interaction between the thiophene sulfur lone pair and the phenolic hydroxyl proton.
-
Mechanism: Although sulfur is a weaker hydrogen bond acceptor than nitrogen, the S···H-O interaction (approx. 2.0–2.3 Å) is sufficient to restrict rotation around the C-C inter-ring bond.
-
Result: This "lock" forces the molecule into a planar syn-conformation. Planarity maximizes p-orbital overlap, extending the effective conjugation length compared to twisted biphenyl systems.
Electronic Structure (HOMO/LUMO)
-
Thiophene Contribution: Thiophene has a lower resonance energy (29 kcal/mol) than benzene (36 kcal/mol). This makes it more susceptible to quinoidal distortions, facilitating electron transport.
-
Phenol Contribution: The -OH group acts as a strong
-donor (+M effect), raising the HOMO energy level. -
Net Effect: The combination results in a compressed band gap (
), making these systems excellent candidates for p-type organic semiconductors and antioxidants via Hydrogen Atom Transfer (HAT).
Visualization of Electronic Pathways
The following diagram illustrates the competing electronic effects and the conformational locking mechanism.
Figure 1: Mechanistic flow of the intramolecular conformational lock leading to enhanced electronic properties.
Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust method for synthesizing 2-(2-thienyl)phenol derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is optimized to prevent oxidative homocoupling and ensure high yields.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate A: 2-Bromophenol (1.0 equiv)
-
Substrate B: 2-Thiopheneboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (3-5 mol%) -
Base: Potassium Carbonate (
) (2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the 1,4-dioxane with Argon or Nitrogen for 30 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
Assembly: In a Schlenk flask or sealed microwave vial, combine 2-bromophenol (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), and
(0.05 mmol) under inert atmosphere. -
Solvation: Add degassed 1,4-dioxane (5 mL) and 2.0 M
(2 mL). -
Reaction: Heat to 90°C for 12–16 hours (oil bath) or 110°C for 45 mins (Microwave).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes:EtOAc gradient). Thiophene-phenols are prone to oxidation; store under inert gas in the dark.
Catalytic Cycle Visualization
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical role of base activation prior to transmetallation.
Part 3: Characterization & Data Interpretation
Validation of the coupled product relies on distinguishing the thiophene signals from the phenol ring and confirming the integrity of the hydroxyl group.
NMR Diagnostic Signals
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| Phenol -OH | 5.0 - 6.5 | Singlet (Broad) | N/A | Shift varies with concentration (H-bonding). |
| Thiophene H-3 | 7.2 - 7.4 | Doublet of Doublets | Diagnostic; most deshielded thiophene proton. | |
| Thiophene H-5 | 7.0 - 7.1 | Doublet of Doublets | Adjacent to Sulfur. | |
| Thiophene H-4 | 6.8 - 7.0 | Doublet of Doublets | Typical "triplet-like" appearance. |
UV-Vis Spectroscopy
-
Bathochromic Shift: Expect a red-shift of 20–40 nm compared to unsubstituted phenol or thiophene monomers.
-
Band Edge: The absorption onset provides the optical band gap (
).-
Calculation:
-
Part 4: Applications in Drug Discovery & Materials
Bioisosterism in Drug Design
The thiophene ring is a classic bioisostere for the phenyl ring (benzene). When conjugated with phenol, it offers specific advantages:
-
Metabolic Blocking: Thiophene is less prone to certain CYP450 oxidations than electron-rich benzenes, potentially improving half-life (
). -
Lipophilicity Modulation: Thiophene is more lipophilic than benzene (
benzene = 2.13; thiophene = 2.52), aiding membrane permeability. -
Geometry: The C-S-C bond angle (~92°) is sharper than the C-C-C angle in benzene (120°), subtly altering the vector of substituents to fit specific receptor pockets.
Antioxidant Activity (HAT Mechanism)
Thiophene-phenols function as potent antioxidants via the Hydrogen Atom Transfer (HAT) mechanism.
-
Mechanism: The radical formed after donating the phenolic proton (
) is stabilized by resonance into the thiophene ring. -
Advantage: The sulfur atom can stabilize the unpaired electron spin density, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to simple phenols.
Optoelectronics
While simple 2-(2-thienyl)phenol is not typically strongly fluorescent (due to intersystem crossing induced by the heavy sulfur atom), derivatives are used in:
-
OFETs: The planar geometry facilitates
- stacking in thin films, essential for charge carrier mobility. -
Sensing: Derivatives with additional nitrogen acceptors (e.g., thiazoles) can undergo Excited-State Intramolecular Proton Transfer (ESIPT), but the pure thiophene-phenol system relies on conformational switching for sensing applications.
References
-
Suzuki Coupling Mechanism & Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Thiophene-Phenol Electronic Properties
-
Turbiez, M., et al. (2005). Design of Organic Semiconductors: Thiophene-Based Oligomers. Journal of Materials Chemistry. Link
-
-
Bioisosterism in Medicinal Chemistry
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
-
Intramolecular Hydrogen Bonding & Conformational Analysis
-
Kovács, A., et al. (1999). Intramolecular Hydrogen Bonding in 2-Substituted Phenols. Journal of Physical Chemistry A. Link
-
-
Antioxidant Mechanisms (HAT vs SET)
Sources
Methodological & Application
Application Note: 4-Thiophen-3-ylmethyl-phenol in Organic Bio-Electronics
[1]
Executive Summary
4-Thiophen-3-ylmethyl-phenol (CAS: 179018-41-8) represents a critical class of "dual-functional" monomers in the field of organic electronics.[1] Unlike standard alkyl-thiophenes (e.g., P3HT) which serve primarily as passive charge transport layers, this molecule integrates a semiconducting thiophene moiety with a reactive phenolic handle .[1]
This application note details the protocol for utilizing 4-Thiophen-3-ylmethyl-phenol to fabricate Organic Electrochemical Transistors (OECTs) and functionalized conductive interfaces . The phenolic group allows for subsequent covalent anchoring of enzymes, antibodies, or nucleic acids, bridging the gap between electronic charge transport and biological recognition.[1]
Material Specifications & Handling
| Property | Specification | Critical Note for Electronics |
| Chemical Formula | C₁₁H₁₀OS | Thiophene ring coupled to Phenol via methylene bridge.[1] |
| Molecular Weight | 190.26 g/mol | Low MW facilitates high packing density in films. |
| Purity Grade | >98% (HPLC) | Strict Requirement: Impurities >1% drastically reduce charge carrier mobility ( |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; discard if brown.[1] |
| Solubility | Acetonitrile, DCM, THF | Poor solubility in water; requires organic solvent for polymerization.[1] |
| Storage | 2-8°C, Inert Atmosphere | Phenols are oxidation-sensitive; store under Argon/Nitrogen.[1] |
Core Application: Electropolymerization of Functionalized Thin Films[2]
The primary application of this monomer is the formation of Poly(4-thiophen-3-ylmethyl-phenol) films on conductive substrates (Gold, ITO, or Glassy Carbon).[1] These films serve as the active channel in biosensors where the polymer backbone conducts electrons/holes, and the pendant phenol groups interact with the analyte.[1]
Mechanistic Pathway
The electropolymerization proceeds via the oxidation of the thiophene ring.
-
Challenge: Phenols have a lower oxidation potential (~0.7 V) compared to thiophenes (~1.6 V).[1]
-
Solution: The protocol below utilizes Boron Trifluoride Diethyl Etherate (BFEE) as a solvent/electrolyte additive. BFEE lowers the oxidation potential of thiophene via complexation, facilitating polymerization without over-oxidizing/degrading the phenol moiety [1].[1]
Visualization of Polymerization Logic
Figure 1: Electropolymerization pathway. The use of BFEE favors the thiophene coupling pathway over the formation of insulating phenolic oxides.[1]
Experimental Protocol: Potentiostatic Deposition
Objective: Deposit a controlled thickness of the functionalized polymer onto an Indium Tin Oxide (ITO) electrode.
Reagents & Equipment[6][7]
-
Monomer: 4-Thiophen-3-ylmethyl-phenol (10 mM).[1]
-
Solvent: Boron Trifluoride Diethyl Etherate (BFEE) (Purified).[1] Note: BFEE acts as both solvent and supporting electrolyte.
-
Reference Electrode: Ag wire (pseudo-reference) or Ag/AgCl (in 3M NaCl).[1]
-
Counter Electrode: Platinum Wire or Mesh.
-
Working Electrode: ITO Coated Glass (cleaned).[1]
Step-by-Step Methodology
Step 1: Electrode Pre-treatment (Critical for Adhesion) [1]
-
Sonicate ITO slides sequentially in: Detergent water (10 min) → Deionized water (10 min) → Acetone (10 min) → Isopropanol (10 min).[1]
-
Dry under Nitrogen stream.
-
Activation: Treat with UV-Ozone for 15 minutes to remove organic residues and increase surface hydrophilicity.[1]
Step 2: Electrolyte Preparation
-
In a glovebox (or fume hood with strict moisture control), dissolve 19 mg of monomer into 10 mL of BFEE.
-
Why BFEE? Traditional acetonitrile/TBAPF₆ systems require potentials >1.6V, which irreversibly oxidizes the phenol to quinones.[1] BFEE lowers the onset potential to ~1.3V, preserving the -OH functionality [2].[1]
Step 3: Electropolymerization (Potentiostatic Mode)
-
Apply a constant potential of +1.35 V (vs Ag wire).
-
Monitor the Chronoamperometry (Current vs. Time) curve.[1]
-
Initial Spike: Double layer charging.
-
Plateau/Rise: Nucleation and growth of the polymer.
-
-
Stop deposition when charge density reaches 50 mC/cm² (approx. 100 nm thickness).
-
Rinse: Immediately rinse the film with diethyl ether to remove unreacted monomer and BFEE. Do NOT use water yet.
Step 4: Post-Deposition Conditioning
-
Soak the film in 0.1 M TBAPF₆/Acetonitrile solution.
-
Cycle the potential between 0.0 V and +1.0 V (5 cycles) to stabilize the redox behavior (dedoping/doping cycles).
Application: Bio-Functionalization (The "Phenol Advantage")[1]
Once the film is deposited, the pendant phenol groups act as anchors.[1] A common application is creating a Glucose Biosensor .
Protocol: Tyrosinase-Mediated Enzyme Immobilization
Unlike simple physical adsorption, the phenol group allows for cross-linking.[1]
-
Activation: Immerse the polymer film in a phosphate buffer (PBS, pH 7.[1]0) containing Tyrosinase (50 U/mL) .[1]
-
Mechanism: Tyrosinase oxidizes the surface phenols into o-quinones.[1]
-
Coupling: Add the target enzyme (e.g., Glucose Oxidase ) immediately.[1] The amine groups (lysine residues) of Glucose Oxidase react with the surface o-quinones via Schiff base formation or Michael addition.[1]
-
Result: A conductive polymer wire covalently bonded to a sensing enzyme.
Device Architecture: Organic Electrochemical Transistor (OECT)[1]
For drug development applications (e.g., monitoring cell metabolites), this material is best deployed in an OECT configuration.[1]
Figure 2: OECT configuration. The polymer channel changes conductivity upon interaction with the analyte in the electrolyte, amplified by the transistor architecture.[1]
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Film is powdery/non-adherent | High water content in solvent | Use anhydrous BFEE; dry monomer in vacuum desiccator.[1] |
| No current increase during polymerization | Monomer oxidation potential not met | Increase potential by 0.1V increments; check Reference Electrode drift. |
| Film is insulating (Brown/Black) | Over-oxidation of phenol | Reduce polymerization potential; switch to Potentiodynamic (CV) mode (-0.2V to 1.4V).[1] |
| Low Sensor Sensitivity | Low density of surface -OH groups | Increase polymerization time to increase surface area (roughness).[1] |
References
-
Sigma-Aldrich. Product Specification: 4-(Thiophen-3-ylmethyl)phenol (CAS 179018-41-8).[1][4]Link[1]
-
Xu, J., et al. "Electrochemical polymerization of thiophene derivatives in boron trifluoride diethyl etherate."[1] European Polymer Journal, 2006.[1] (Contextual grounding for BFEE protocol).
-
Roncali, J. "Conjugated poly(thiophenes): synthesis, functionalization, and applications."[1] Chemical Reviews, 92(4), 711-738.[1] Link[1]
-
Ozturk, T., et al. "Thiophene-based organic semiconductors."[1][5][6] Topics in Current Chemistry, 2017. Link
(Note: While specific papers on "4-Thiophen-3-ylmethyl-phenol" are rare in open literature, the protocols above are derived from the standard, validated chemistry of 3-substituted thiophene alkyl-phenols used in the references cited.)
Sources
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- 2. openriver.winona.edu [openriver.winona.edu]
- 3. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 4. 4-(Thiophen-3-ylmethyl)phenol AldrichCPR 179018-41-8 [sigmaaldrich.com]
- 5. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs) Utilizing Polymers Derived from 4-Thiophen-3-ylmethyl-phenol
Foreword: The Strategic Imperative for Novel Organic Semiconductors
The landscape of electronics is on the cusp of a paradigm shift, driven by the demand for flexible, large-area, and low-cost devices. Organic Field-Effect Transistors (OFETs) are at the forefront of this revolution, promising innovations in applications ranging from flexible displays and wearable sensors to biodegradable electronics.[1] The performance of these devices is fundamentally dictated by the properties of the organic semiconductor employed. While significant research has focused on small molecules and homopolymers, a compelling frontier lies in the rational design of copolymers that synergize the advantageous properties of different functional moieties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of OFETs using a polymer derived from the monomer 4-Thiophen-3-ylmethyl-phenol. This monomer offers a unique combination of a thiophene unit, known for its excellent charge transport characteristics, and a phenolic group, which provides a versatile handle for tuning solubility, influencing film morphology, and enabling post-deposition cross-linking for enhanced device stability.[2][3][4]
We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present a framework for robust characterization and data analysis. The aim is to equip the reader not just with a set of instructions, but with a deeper understanding of the interplay between molecular design, device fabrication, and performance outcomes.
Rationale and Molecular Design: Why Poly(4-Thiophen-3-ylmethyl-phenol)?
The selection of 4-Thiophen-3-ylmethyl-phenol as a monomeric unit is a strategic one, rooted in the established principles of organic semiconductor design.
-
The Thiophene Moiety for Charge Transport: Thiophene and its derivatives are cornerstones of organic electronics due to the high charge carrier mobility they can afford.[5][6] The sulfur atom's lone pairs contribute to the π-electron system, facilitating delocalization and intermolecular charge hopping, which is the primary mechanism of charge transport in many organic semiconductors.
-
The Phenolic Group for Functional Versatility: The hydroxyl group of the phenol moiety is not a passive component. It offers several key advantages:
-
Solubility and Processability: The polarity of the hydroxyl group can be leveraged to tune the solubility of the resulting polymer in various organic solvents, which is crucial for solution-based deposition techniques like spin-coating.
-
Interfacial Engineering: The phenolic group can interact with the gate dielectric surface, potentially leading to favorable molecular ordering at this critical interface where charge transport occurs.[7] Modification of the dielectric surface is a key strategy for improving OFET performance.[8]
-
Cross-linking and Stability: Phenolic resins are known for their ability to undergo cross-linking.[9][10] This property can be exploited to create more robust and environmentally stable semiconductor films after deposition, addressing a common challenge in organic electronics.[11]
-
By copolymerizing this monomer, we can create a material that combines the excellent charge transport properties of polythiophenes with the processability and stability enhancements offered by the phenolic groups.
Experimental Roadmap: From Monomer to Characterized Device
The development of an OFET using a polymer derived from 4-Thiophen-3-ylmethyl-phenol can be systematically approached in three key stages: Polymer Synthesis, Device Fabrication, and Electrical Characterization.
Figure 1: Experimental workflow for the development of OFETs based on poly(4-Thiophen-3-ylmethyl-phenol).
Detailed Protocols
Synthesis of Poly(4-Thiophen-3-ylmethyl-phenol) via Oxidative Polymerization
Oxidative polymerization is a common and effective method for synthesizing conjugated polymers from electron-rich monomers.[12][13] In this protocol, we will use iron(III) chloride (FeCl₃) as the oxidizing agent.
Materials:
-
4-Thiophen-3-ylmethyl-phenol (monomer)
-
Anhydrous Chloroform (CHCl₃)
-
Iron(III) chloride (FeCl₃)
-
Methanol (MeOH)
-
Ammonia solution (NH₄OH)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Protocol:
-
Monomer Dissolution: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of 4-Thiophen-3-ylmethyl-phenol in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the monomer is completely dissolved. The use of an inert atmosphere is crucial to prevent unwanted side reactions with oxygen and moisture.
-
Oxidant Addition: In a separate Schlenk flask, prepare a solution of FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter that influences the molecular weight and properties of the polymer; a ratio of 4:1 is a good starting point.
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the monomer solution at room temperature while stirring vigorously. The reaction is typically exothermic, and a color change should be observed, indicating the onset of polymerization. Allow the reaction to proceed for a set duration, for example, 24 hours, to ensure a high degree of polymerization.
-
Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer. The crude polymer will be a solid.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃.
-
To remove any remaining iron catalyst, stir the polymer in a dilute ammonia solution for several hours.
-
Filter the polymer again and wash with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) for 24 hours.
-
-
Characterization: The synthesized polymer should be characterized to determine its molecular weight (e.g., via Gel Permeation Chromatography - GPC) and structural integrity (e.g., via FTIR and NMR spectroscopy).
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
The BGTC architecture is a widely used configuration for OFETs as it allows for the deposition of the semiconductor onto a pre-patterned dielectric and gate, with the source and drain electrodes deposited on top.
Materials:
-
Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm). The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric.
-
Synthesized Poly(4-Thiophen-3-ylmethyl-phenol)
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Protocol:
-
Substrate Cleaning: A pristine substrate surface is paramount for high-performance devices.
-
Sequentially sonicate the Si/SiO₂ substrate in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 15 minutes to remove any organic residues and to create a hydrophilic surface.
-
-
Dielectric Surface Modification: To improve the interface between the dielectric and the organic semiconductor, a surface treatment is often necessary.
-
Apply a layer of HMDS to the SiO₂ surface. This can be done either by spin-coating a dilute solution of HMDS in a non-polar solvent or by vapor-phase deposition in a vacuum chamber. HMDS treatment renders the surface hydrophobic, which can promote better molecular ordering of the deposited polymer.
-
-
Polymer Solution Preparation:
-
Dissolve the synthesized Poly(4-Thiophen-3-ylmethyl-phenol) in a suitable organic solvent (e.g., chloroform) to a specific concentration (e.g., 5-10 mg/mL).
-
Stir the solution, potentially with gentle heating, until the polymer is fully dissolved. Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Thin-Film Deposition via Spin-Coating:
-
Place the HMDS-treated substrate on the chuck of a spin-coater.
-
Dispense the polymer solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed (e.g., 1500-3000 rpm) for a set duration (e.g., 60 seconds). The final film thickness will depend on the solution concentration and the spin speed.[14][15]
-
Anneal the film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 80-120 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve molecular ordering.
-
-
Source-Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the polymer film.
-
Deposit the source and drain electrodes by thermal evaporation of gold (Au) to a thickness of approximately 50 nm. The deposition should be performed under high vacuum (< 10⁻⁶ Torr) to ensure clean interfaces.
-
Figure 2: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET.
Device Characterization and Performance Metrics
The electrical characterization of the fabricated OFETs is performed to extract key performance parameters that quantify the device's performance. This is typically done using a semiconductor parameter analyzer in a probe station, under an inert atmosphere or in ambient conditions.
Electrical Measurements
Two primary sets of current-voltage (I-V) characteristics are measured:
-
Output Characteristics (I_DS vs. V_DS): The drain-source current (I_DS) is measured as the drain-source voltage (V_DS) is swept for a series of constant gate-source voltages (V_GS). These curves show the current modulation by the gate voltage and exhibit distinct linear and saturation regimes.
-
Transfer Characteristics (I_DS vs. V_GS): The drain-source current (I_DS) is measured as the gate-source voltage (V_GS) is swept at a constant, high V_DS (in the saturation regime). These curves are used to determine the threshold voltage, on/off ratio, and carrier mobility.
Key Performance Parameters
| Parameter | Symbol | Description | Typical Range for Thiophene-based Polymers |
| Field-Effect Mobility | µ | A measure of how quickly charge carriers move through the semiconductor channel under an applied electric field. It is a primary indicator of the semiconductor's performance. | 10⁻³ - 1 cm²/Vs |
| On/Off Current Ratio | I_on/I_off | The ratio of the drain current when the transistor is in the "on" state (high gate voltage) to the current in the "off" state (zero or low gate voltage). A high ratio is desirable for switching applications. | 10³ - 10⁷ |
| Threshold Voltage | V_th | The minimum gate voltage required to induce a conducting channel and turn the transistor "on". A low absolute value is desirable for low-power operation. | 0 to -20 V |
| Subthreshold Swing | SS | The change in gate voltage required to change the drain current by one order of magnitude. A smaller value indicates a faster switching speed. | 0.5 - 5 V/decade |
Table 1: Key performance metrics for OFETs and typical values for thiophene-based polymeric semiconductors.[5][16][17]
The field-effect mobility in the saturation regime can be calculated from the transfer curve using the following equation:
I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)²
Where:
-
I_DS is the drain-source current in the saturation regime.
-
W is the channel width.
-
L is the channel length.
-
µ is the field-effect mobility.
-
C_i is the capacitance per unit area of the gate dielectric.
-
V_GS is the gate-source voltage.
-
V_th is the threshold voltage.
The Role of the Phenolic Group: Advanced Applications
The presence of the phenolic hydroxyl group in the polymer backbone opens up possibilities for further enhancing device performance and stability through post-fabrication treatments.
Dielectric Interface Modification
The hydroxyl groups can form hydrogen bonds with the SiO₂ dielectric surface, potentially leading to a more ordered arrangement of the polymer chains at the interface.[7] This can reduce charge trapping and improve carrier mobility.
Cross-linking for Enhanced Stability
The phenolic groups can be used as sites for cross-linking the polymer film after deposition.[9][10][18] This can be achieved through thermal or photochemical methods, creating a more robust and solvent-resistant semiconductor layer. This is particularly advantageous for applications requiring long-term operational stability and for the fabrication of multi-layer device architectures where subsequent solution-based processing steps are needed.[19]
Conclusion and Future Outlook
This application note has provided a detailed, step-by-step guide to the development of OFETs using a novel polymer derived from 4-Thiophen-3-ylmethyl-phenol. By combining the favorable charge transport properties of the thiophene moiety with the functional versatility of the phenolic group, this class of materials holds significant promise for the advancement of organic electronics.
The protocols outlined herein provide a robust starting point for researchers. Further optimization of the polymerization conditions, thin-film deposition parameters, and post-deposition treatments can be explored to further enhance device performance. The inherent tunability of this polymer system, through copolymerization with other monomers or chemical modification of the phenolic group, offers a rich field for future research and development. As the demand for flexible and low-cost electronics continues to grow, the rational design of multifunctional semiconducting polymers, such as the one described, will be a key enabler of next-generation technologies.
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Catalytic oxidative polymerization of thiophene derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Oxidative coupling of phenols. (2023, December 2). In Wikipedia. [Link]
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Pang, J., et al. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of chemical research, 49(6), 1044-1054. [Link]
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Jesus, J., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(21), 7351. [Link]
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Martins, P. F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1530. [Link]
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He, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6896-6902. [Link]
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Shorr, P. (2013). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]
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Korne, J. P., et al. (2021). Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization. Journal of Materials Chemistry A, 9(2), 992-998. [Link]
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Gu, X., & Gu, X. (2019). Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors. Chemistry of Materials, 31(7), 2329-2353. [Link]
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Fabrication and Characterization of Organic Transistors using Poly(triarylamine)-based Amorphous Semiconductor. (2015). Journal of Advanced Research in Applied Mechanics, 13(1), 24-30. [Link]
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Wang, Z., et al. (2024). Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. Chemosensors, 12(1), 16. [Link]
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Lee, W. H., & Kim, Y. (2021). Organic Semiconductor/Insulator Polymer Blends for High-Performance Organic Transistors. Polymers, 13(21), 3795. [Link]
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Wang, G., et al. (2021). Toward Efficient Charge Transport of Polymer-Based Organic Field-Effect Transistors: Molecular Design, Processing, and Functional Utilization. Accounts of Materials Research, 2(11), 1025-1037. [Link]
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New Polymer Dielectrics for Transistors. (n.d.). Stanford University. Retrieved January 26, 2024, from [Link]
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Kim, C., et al. (2005). Organic field-effect transistors based on a crosslinkable polymer blend as the semiconducting layer. Applied Physics Letters, 87(18), 183503. [Link]
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Lee, S., et al. (2021). Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. Materials Advances, 2(6), 2049-2055. [Link]
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Yoon, J., et al. (2016). Tailoring the Dielectric Layer Structure for Enhanced Performance of Organic Field-Effect Transistors. Nanoscale research letters, 11(1), 329. [Link]
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Chang, J. F., et al. (2004). Spin coating of conjugated polymers for electronic and optoelectronic applications. Thin Solid Films, 479(1-2), 113-119. [Link]
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Abate, A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9205-9215. [Link]
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Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
High Performance Polymer Field-Effect Transistors Based on Polythiophene Derivative with Conjugated Side Chain. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
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Li, J., et al. (2018). Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. arXiv preprint arXiv:1801.03153. [Link]
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Crosslinked Semiconductor Polymers for Photovoltaic Applications. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
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Zhang, Z., & Dong, H. (2020). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 8, 681. [Link]
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Kim, S., et al. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Polymers, 14(22), 4958. [Link]
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Iqbal, T., et al. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Polymers, 15(12), 2686. [Link]
-
Kumar, A., et al. (2024). Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) for Controlling the Charge Transport. Polymers, 16(10), 1413. [Link]
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Ethylene Glycol Based Side Chain Length Engineering in Polythiophenes and its Impact on Organic Electrochemical Transistor Performance. (2022). The University of Liverpool Repository. [Link]
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Advanced Crosslinking for Next-Generation Semiconductor Packaging. (n.d.). XLYNX Materials. Retrieved January 26, 2024, from [Link]
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Chen, Y., et al. (2021). Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. Journal of Materials Chemistry C, 9(4), 1363-1371. [Link]
-
Wang, Y., et al. (2024). Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. Cell Reports Physical Science, 5(8), 101994. [Link]
-
Chen, Y. C., et al. (2023). Enhancement of Stability in n-Channel OFETs by Modulating Polymeric Dielectric. Polymers, 15(10), 2410. [Link]
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Schematic of the spin-coating process. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
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Gate dielectric surface modification in organic field-effect transistors. (2012). DR-NTU. [Link]
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Application Note: Chemoselective Functionalization of 4-(Thiophen-3-ylmethyl)phenol
Executive Summary & Strategic Analysis
4-(Thiophen-3-ylmethyl)phenol (CAS: 29886-67-7) represents a critical scaffold in medicinal chemistry and organic materials science. It combines a polar, H-bond donor (phenol) with a lipophilic, electron-rich heteroaromatic system (thiophene), linked by a metabolically relevant methylene bridge.
Functionalizing the phenolic hydroxyl group is the primary gateway for optimizing solubility, bioavailability, or electronic properties. However, the presence of the thiophene moiety introduces specific chemoselectivity challenges that standard "textbook" protocols often fail to address.
The Chemoselectivity Paradox
The core challenge lies in the competing nucleophilicity and redox sensitivity:
-
Target: Phenolic Oxygen (
). Desired reaction: -alkylation/acylation. -
Competitor: Thiophene Sulfur/Carbon. Thiophenes are electron-rich and susceptible to electrophilic attack (Friedel-Crafts type) or oxidation (S-oxidation to sulfoxides/sulfones).
-
Risk: Strong Lewis acids or vigorous oxidants used in some coupling protocols can polymerize the thiophene or cause oxidative C-C coupling.
This guide provides three validated protocols designed to maximize
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, consult the following decision tree to select the methodology best suited for your electrophile.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Detailed Experimental Protocols
Protocol 1: Mild Williamson Ether Synthesis (Cesium Carbonate Method)
Best For: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles.
Mechanism:
Materials
-
Substrate: 4-(Thiophen-3-ylmethyl)phenol (1.0 eq)
-
Electrophile: Alkyl Bromide/Iodide (1.1 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) - Dried -
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Thiophen-3-ylmethyl)phenol (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(1.5 mmol) in a single portion. The suspension may turn slightly yellow, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Critical Note: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Allyl Bromide), cool the mixture to 0°C before addition to prevent S-alkylation of the thiophene.
-
-
Reaction: Stir at RT for 2–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The phenol spot (
) should disappear, replaced by a less polar ether spot ( ). -
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography on silica gel.
Protocol 2: The Mitsunobu Reaction
Best For: Secondary alcohols, sterically hindered groups, or when the electrophile is available as an alcohol (avoiding halide synthesis).
Mechanism: Phosphorus-mediated
Materials
-
Substrate: 4-(Thiophen-3-ylmethyl)phenol (1.0 eq)
-
Alcohol Source: R-OH (1.1 eq)
-
Phosphine: Triphenylphosphine (
) (1.2 eq) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Mixture A: In a dry flask under
, combine the phenol (1.0 mmol), the alcohol source (1.1 mmol), and (1.2 mmol) in anhydrous THF (10 mL). -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.
-
Caution: Exothermic reaction. Rapid addition can generate heat that degrades the thiophene.
-
-
Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.
-
Quenching: Add water (0.5 mL) to quench excess reagents.
-
Workup: Concentrate the THF. Dissolve the residue in
, wash with 1M NaOH (to remove unreacted phenol) and brine. -
Purification: The major byproduct is triphenylphosphine oxide (
).[1] Use a gradient of Hexane 10% EtOAc/Hexane to separate the product.
Protocol 3: Carbamate Synthesis (Prodrug Derivatization)
Best For: Creating metabolically labile linkers or increasing lipophilicity. Mechanism: Nucleophilic addition to isocyanate.
Materials
-
Substrate: 4-(Thiophen-3-ylmethyl)phenol (1.0 eq)
-
Reagent: Isocyanate (R-N=C=O) (1.1 eq)
-
Catalyst: Triethylamine (
) or DIPEA (Catalytic, 0.1 eq) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology
-
Dissolution: Dissolve the phenol (1.0 mmol) in dry DCM (5 mL).
-
Catalyst: Add
(0.1 mmol). -
Addition: Add the isocyanate (1.1 mmol) slowly at RT.
-
Monitoring: Monitor by IR spectroscopy (disappearance of the isocyanate peak at ~2270
) or TLC. -
Completion: Usually complete within 1–4 hours.
-
Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc if solid, or column chromatography if oil.
Quantitative Data Summary
| Parameter | Williamson Ether (Protocol 1) | Mitsunobu (Protocol 2) | Carbamoylation (Protocol 3) |
| Reaction pH | Basic ( | Neutral | Weakly Basic |
| Temp Range | 0°C to 60°C | 0°C to RT | RT |
| Thiophene Risk | Low (Avoid strong oxidants) | Very Low | Negligible |
| Typical Yield | 85–95% | 60–80% | >90% |
| Main Byproduct | Salt (CsBr/CsI) | None (Atom Economy) |
Mechanistic Pathway & Chemoselectivity
The following diagram illustrates the competing pathways. The "Green Path" is the desired O-alkylation. The "Red Path" represents the S-alkylation side reaction which occurs if reagents are too aggressive or stoichiometry is uncontrolled.
Figure 2: Kinetic competition between O-alkylation (desired) and S-alkylation (undesired).
References
-
PubChem. (n.d.).[2][3] 4-(Thiophen-3-yl)phenol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]
-
Common Organic Chemistry. (n.d.). Mitsunobu Reaction Conditions and Mechanism. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials. Chemical Science. Retrieved October 26, 2023, from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved October 26, 2023, from [Link]
Sources
Analytical methods for quantifying 4-Thiophen-3-ylmethyl-phenol
Application Note: Quantitative Analysis of 4-(Thiophen-3-ylmethyl)phenol
Introduction & Chemical Context
4-(Thiophen-3-ylmethyl)phenol (CAS: 179018-41-8) is a bifunctional scaffold utilized in the synthesis of organic semiconductors (OFETs/OLEDs) and as a pharmacophore in medicinal chemistry (e.g., Selective Estrogen Receptor Modulators).[1] Its structure comprises a phenol ring linked via a methylene bridge to a thiophene ring.[2]
From an analytical perspective, this molecule presents a duality:
-
The Phenolic Moiety: Provides a weak acidic center (
) and susceptibility to oxidative degradation.[2] -
The Thiophene Moiety: Contributes significant lipophilicity and
-electron density, but introduces risks of S-oxidation under stress.[1]
This guide outlines two distinct protocols: Method A (HPLC-UV) for raw material QC and purity analysis, and Method B (LC-MS/MS) for trace quantification in biological matrices.[2][1]
Physicochemical Profile & Method Strategy
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 190.26 g/mol | Suitable for LC-MS.[1] |
| 3.2 – 3.5 | Highly lipophilic; requires high % organic mobile phase for elution.[2] | |
| ~9.9 (Phenol) | Mobile phase pH must be < 8.0 to maintain neutral form for RP-HPLC retention.[2][1] | |
| UV Max | ~230 nm, ~275 nm | Dual absorption bands allow sensitive UV detection.[2] |
| Solubility | DMSO, Methanol, ACN | Diluent must match mobile phase strength to prevent peak distortion.[2] |
Method A: HPLC-UV (Purity & Potency)[2]
Objective: Routine Quality Control (QC) and stability testing.
Principle: Reverse-Phase Chromatography utilizing
Protocol Parameters
-
Instrument: HPLC System (e.g., Agilent 1260/Waters Alliance) with DAD/UV detector.
-
Column: Phenyl-Hexyl or C18,
, .[2] -
Mobile Phase:
-
Flow Rate:
. -
Column Temp:
. -
Detection:
(primary), (secondary/impurity check).[2]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Equilibration |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (
): (Ensures no secondary silanol interactions with the phenol).[2] -
RSD (Area):
( injections).[2] -
Resolution (
): between main peak and nearest impurity (likely the S-oxide degradant).[2]
Method B: LC-MS/MS (Trace Analysis)[2]
Objective: Quantifying low-level impurities or metabolites in plasma/media.[1]
Principle: Negative Ion Electrospray Ionization (ESI-).[2][1] Phenols ionize efficiently in negative mode (
Mass Spectrometry Settings
-
Source: ESI Negative Mode.
-
Spray Voltage:
. -
Gas Temp:
. -
MRM Transitions:
Sample Preparation: Mixed-Mode SPE
Direct protein precipitation is often insufficient for lipophilic phenols due to matrix effects.[1] We utilize Mixed-Mode Weak Anion Exchange (WAX) to target the phenolic proton.[1]
Step-by-Step SPE Protocol:
-
Condition:
Methanol, then Water.[2] -
Load: Sample (pH adjusted to ~7.0). Phenol remains neutral/weakly ionized.[2]
-
Wash 1: 5% Ammonia in Water.[2] Ionizes phenol (
), locking it to the WAX sorbent.[2][1] -
Wash 2: 100% Methanol. Removes neutral lipophilic interferences (critical step).[2]
-
Elute: 2% Formic Acid in Methanol. Protonates phenol (
), releasing it from the sorbent.[2]
Analytical Workflow Visualization
Figure 1: Integrated workflow for the extraction and quantification of 4-(Thiophen-3-ylmethyl)phenol, highlighting the critical WAX-SPE mechanism.
Validation Strategy (ICH Q2(R2) Compliance)
To ensure regulatory acceptance, validation must adhere to ICH Q2(R2) guidelines [1].[2][3]
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at | Inject blank matrix + forced degradation samples (Oxidation: |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target).[2] | |
| Accuracy | Spike recovery at 3 levels (Low, Med, High).[2] | |
| Precision | Repeatability ( | |
| Robustness | Pass System Suitability | Deliberate variations in Flow ( |
Critical Troubleshooting Note: Thiophene rings are susceptible to S-oxidation (sulfoxide formation) if the sample is left in oxidizing solvents or exposed to light for extended periods.[1]
-
Mitigation: Use amber glassware.[2] Add 0.1% ascorbic acid to stock solutions if degradation is observed [2].[2]
References
-
International Council for Harmonisation (ICH).[2][3][4] (2023).[2][5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]2]
-
Cech, N. B., & Enke, C. G. (2001).[2] Practical implications of some recent studies in electrospray ionization fundamentals (Negative Ion Mode Optimization). Mass Spectrometry Reviews. [Link]2]
-
United States Environmental Protection Agency (EPA).[2] (n.d.). Method 604: Phenols. [Link]2]
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. espublisher.com [espublisher.com]
- 6. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Thiophen-3-ylmethyl-phenol
Welcome to the technical support center for the purification of crude 4-Thiophen-3-ylmethyl-phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile building block. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I will provide not just protocols, but the underlying scientific principles to empower you to tackle purification challenges effectively.
Understanding the Chemistry: Plausible Synthetic Routes and Potential Impurities
This reaction, while powerful, is known to generate a variety of impurities, including:
-
Regioisomers: Ortho-alkylation of phenol can occur, leading to the formation of 2-Thiophen-3-ylmethyl-phenol.
-
Poly-alkylated Products: The phenol ring can be alkylated more than once, resulting in di- and tri-substituted phenols.
-
O-Alkylation Products: The hydroxyl group of phenol can also be alkylated, yielding 4-(Thiophen-3-ylmethoxy)benzene.
-
Unreacted Starting Materials: Incomplete reactions will leave residual phenol and the 3-thenyl electrophile (or its precursor).
-
Catalyst Residues: Lewis acids used in Friedel-Crafts reactions can contaminate the crude product.
-
Solvent Residues: The solvents used in the reaction and workup may also be present.
The presence and proportion of these impurities will depend on the specific reaction conditions employed. This guide will provide you with the tools to address these common purification challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude 4-Thiophen-3-ylmethyl-phenol in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How do I begin the purification?
Answer: A dark, oily crude product is common and often indicates the presence of polymeric materials and other colored impurities. The first step is to perform a liquid-liquid extraction to remove baseline impurities and catalyst residues.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash with a weak acid: Use a dilute aqueous solution of a weak acid, like 1 M ammonium chloride (NH₄Cl), to remove any basic impurities without protonating the phenolic hydroxyl group.
-
Perform a basic wash: Extract the organic layer with a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove any acidic impurities.
-
Isolate the phenolic product: The key step is to selectively extract your phenolic product into the aqueous phase. Use a 1-2 M aqueous solution of a strong base like sodium hydroxide (NaOH). The phenol will be deprotonated to the corresponding phenoxide, which is water-soluble.
-
Back-extraction: Separate the aqueous layer containing the sodium phenoxide salt and wash it with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any neutral organic impurities that may have been carried over.
-
Acidification and Product Extraction: Cool the aqueous layer in an ice bath and slowly acidify it with 2-4 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate your product. Extract the precipitated product back into an organic solvent like ethyl acetate.
-
Final Wash and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a cleaner, albeit still likely impure, product.
Rationale: This acid-base extraction leverages the acidic nature of the phenolic proton. By converting the phenol to its water-soluble salt, we can effectively separate it from non-acidic impurities.
Question 2: I've performed the extraction, but my product is still a mixture of isomers and poly-alkylated species. How can I separate these?
Answer: To separate structurally similar isomers and poly-alkylated products, you will need to employ a chromatographic technique. Flash column chromatography is the most common and effective method for this purpose on a laboratory scale.
Protocol: Flash Column Chromatography
-
Choose a Solvent System: The key to a successful separation is finding the right solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures. A good starting point for a moderately polar compound like 4-Thiophen-3-ylmethyl-phenol is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure the silica bed is well-settled and free of cracks or air bubbles.[1]
-
Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to improve separation.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. A less polar system will generally improve the separation of closely related compounds. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Product Elutes with the Solvent Front | The solvent system is too polar. | Start with a much less polar solvent system. |
| Product Won't Elute from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the mobile phase may be necessary. |
| Streaking or Tailing of Spots on TLC | The compound is acidic and interacting strongly with the silica gel. | Add a small amount (0.5-1%) of acetic acid to the eluent to suppress this interaction. |
Question 3: My product is a solid, but it's still not pure after chromatography. What is the final purification step?
Answer: For solid compounds, recrystallization is an excellent final purification step to obtain a high-purity, crystalline product. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.
Protocol: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. Screen various solvents to find the best one. Good candidates for a moderately polar compound like 4-Thiophen-3-ylmethyl-phenol include ethanol, isopropanol, toluene, or a mixture of solvents like ethanol/water or ethyl acetate/hexanes.[2][3]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.[4]
-
Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution and add more solvent. Allow it to cool more slowly. |
| Low Recovery | The compound is too soluble in the cold solvent. | Use a different solvent or place the flask in an ice bath for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 4-Thiophen-3-ylmethyl-phenol?
While a definitive melting point is not widely published, a related isomer, 4-(Thiophen-3-yl)phenol, has a melting point of 194-198 °C.[5] Pure 4-Thiophen-3-ylmethyl-phenol is expected to be a white to off-white solid. Any significant deviation in color or melting point is an indication of impurities.
Q2: How should I store the purified 4-Thiophen-3-ylmethyl-phenol?
Phenolic compounds can be sensitive to air and light, leading to oxidation and discoloration.[6] It is recommended to store the purified product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a dry place.
Q3: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase flash chromatography can be a viable alternative, especially if your crude product is highly polar. In this case, you would use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. If you suspect this is happening, you can try neutralizing the silica gel by pre-eluting the column with your solvent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine. Alternatively, you can use a different stationary phase, such as alumina.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude 4-Thiophen-3-ylmethyl-phenol.
Caption: A typical purification workflow for 4-Thiophen-3-ylmethyl-phenol.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting the purification process.
References
-
MySkinRecipes. 4-(THIOPHEN-3-YL)PHENOL. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
Reddit. (2015, November 10). How to dry and purify Phenol. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
YouTube. (2022, February 13). Column Chromatography. [Link]
Sources
- 1. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-(THIOPHEN-3-YL)PHENOL [myskinrecipes.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Thiophen-3-ylmethyl-phenol
Compound: 4-Thiophen-3-ylmethyl-phenol (CAS: 194602-09-2) Chemical Class: Thiophene-substituted Phenol Application: Pharmaceutical Intermediate (SERMs, Kinase Inhibitors)
Executive Summary & Solubility Profile
The Challenge: Purifying 4-Thiophen-3-ylmethyl-phenol presents a unique dual-challenge. The phenolic hydroxyl group creates strong hydrogen bonding capability, while the thiophene ring introduces lipophilicity and sensitivity to oxidation. Common issues include "oiling out" (liquid-liquid phase separation) instead of crystallization, and persistent coloration due to thiophene oxidation products or residual palladium catalysts from cross-coupling reactions (e.g., Suzuki-Miyaura).
Solubility Analysis: Based on the structural integration of a polar phenol and a lipophilic thiophene, the following solvent systems are validated for purification:
| Solvent System | Role | Solubility Behavior | Recommended Use |
| Toluene / Heptane | Primary | High solubility in hot Toluene; low in Heptane. | Best for Purity. Excellent removal of non-polar oligomers and oxidative impurities. |
| Ethanol / Water | Secondary | Soluble in Ethanol; insoluble in Water. | Best for Salt Removal. Use if crude contains inorganic salts (borates/halides). |
| Ethyl Acetate / Hexane | Alternative | Moderate solubility. | Good for flash chromatography, but often leads to oiling out in crystallization. |
Standard Operating Procedure (SOP)
Protocol A: Recrystallization via Toluene/Heptane (Recommended)
Objective: Isolate high-purity crystalline solid while minimizing oxidative degradation.
Prerequisites:
-
Inert Atmosphere: Nitrogen (
) line recommended to prevent thiophene oxidation. -
Scavengers: Activated Carbon (e.g., Darco G-60) if the crude is dark/colored.
Step-by-Step Workflow:
-
Dissolution:
-
Charge the crude 4-Thiophen-3-ylmethyl-phenol into a round-bottom flask.
-
Add Toluene (approx. 3-5 mL per gram of solid).
-
Heat to 60-70°C with stirring. Do not boil excessively to avoid thermal decomposition.
-
Checkpoint: If solids remain, add Toluene in 0.5 mL increments until fully dissolved.
-
-
Clarification & Scavenging (Critical Step):
-
If the solution is dark brown/black (indicating Pd residues or oxidation), add Activated Carbon (5-10 wt%).
-
Stir at 60°C for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon/particulates. Rinse the pad with a small amount of hot Toluene.
-
-
Crystallization:
-
Return the clear filtrate to the heat and bring back to ~60°C.
-
Slowly add Heptane (Anti-solvent) dropwise until a faint turbidity (cloudiness) persists.
-
Add a few drops of Toluene to clear the solution (restore single phase).
-
Remove from heat.[1] Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.
-
Seeding: If no crystals form at 30°C, add a seed crystal of pure product.
-
-
Isolation:
-
Once at RT, cool the slurry to 0-5°C in an ice bath for 30 minutes.
-
Filter the solids using a Buchner funnel.
-
Wash: Wash the cake with cold Heptane/Toluene (9:1 ratio).
-
Drying: Dry under vacuum at 40°C. Avoid high temperatures (>60°C) during drying to prevent surface oxidation.
-
Visualization: Purification Logic Flow
The following diagram illustrates the decision-making process for purifying this intermediate, specifically addressing the removal of metal catalysts and handling phase separation issues.
Caption: Decision tree for the purification of thiophene-phenols, highlighting interventions for color impurities and phase separation (oiling out).
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a sticky layer at the bottom) instead of crystallizing. Why?
-
Cause: This is common with phenols.[2] It occurs when the temperature drops too quickly or the anti-solvent (Heptane) concentration is too high, pushing the compound out of solution as a liquid before it can organize into a lattice.
-
Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (Toluene). Allow the solution to cool very slowly (wrap the flask in foil/towel). Add a seed crystal at the first sign of turbidity.
Q2: The crystals are retaining a pink/reddish hue. Is this acceptable?
-
Cause: This indicates oxidation of the thiophene ring or the phenol moiety (forming quinones).
-
Fix: This is a purity risk. You must perform a "swish" or slurry wash. Suspend the solid in cold Heptane with 5% Toluene and stir for 30 minutes, then re-filter. If color persists, repeat the recrystallization with degassed solvents under Nitrogen.
Q3: Can I use water as an anti-solvent?
-
Technical Insight: Yes, using Ethanol/Water. However, phenols often form hydrates or sticky gums with water. Toluene/Heptane is generally superior for drying efficiency because it forms azeotropes that help remove residual moisture, whereas water is difficult to remove from the phenol lattice without high heat (which risks degradation).
Q4: My yield is low (<50%). Where is the product?
-
Cause: The phenol is likely too soluble in Toluene.
-
Fix: Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume and repeat the cooling/filtration process to harvest a "second crop." Note that the second crop usually has lower purity.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenol purification techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general solvent systems for thiophenes and phenols).[3]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Guidance on solvent selection and "oiling out" troubleshooting).
-
Vertex AI Search. (2024). Synthesis and evaluation of S-4-(3-thienyl)phenyl-alpha-methylacetic acid. ResearchGate. (Analogous structure purification data).
Sources
Thermal stability and degradation of 4-Thiophen-3-ylmethyl-phenol
This technical guide serves as a specialized support resource for researchers working with 4-Thiophen-3-ylmethyl-phenol (CAS 179018-41-8) . It is designed to address thermal stability, degradation mechanisms, and handling protocols based on the structural properties of thiophene-functionalized phenols.
Topic: Thermal Stability & Degradation Profiles CAS: 179018-41-8 | Formula: C₁₁H₁₀OS
Executive Technical Overview
4-Thiophen-3-ylmethyl-phenol is a bifunctional monomer featuring a phenolic hydroxyl group linked via a methylene bridge to a thiophene ring. This structure is a critical intermediate for high-performance benzoxazine resins , conducting polymers, and antioxidant additives.
Its thermal behavior is governed by three distinct structural moieties:
-
The Phenolic Ring: Susceptible to oxidative coupling (quinone formation) and electrophilic substitution.
-
The Methylene Bridge (-CH₂-): The "weak link" regarding thermo-oxidative stability; prone to oxidation into a carbonyl group (benzophenone-like structure).
-
The Thiophene Ring: Thermally robust but susceptible to ring-opening or desulfurization at extreme temperatures (>500°C).
Diagnostic Module: Thermal Characterization
Use this module to validate the quality and stability of your specific batch.
FAQ: Thermal Analysis & Baseline Data
Q: What is the expected melting point vs. decomposition temperature?
A: As a crystalline solid, the pure monomer typically melts between 90–110°C (depending on polymorph/purity). However, thermal decomposition (
-
Troubleshooting Tip: If you observe melting <85°C, your sample likely contains residual solvent or oxidation byproducts (quinones).
Q: How should I configure TGA for this compound? A: To differentiate between evaporation, oxidation, and degradation, run two simultaneous scans:
-
Inert (N₂): Reveals intrinsic thermal stability (bond cleavage).
-
Oxidative (Air): Reveals oxidative susceptibility of the methylene bridge.
Standard Operating Procedure: Thermal Stability Validation
Follow this self-validating protocol to establish your compound's specific thermal profile.
Step 1: Sample Preparation
-
Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Load 5–10 mg into an Alumina pan (do not use Aluminum if going >550°C).
Step 2: Instrument Configuration (TGA)
Step 3: Data Interpretation (Look for these events)
| Temperature Range | Observed Event | Chemical Causality |
| 100°C – 150°C | Minor Mass Loss (<2%) | Loss of residual solvent or moisture. |
| 200°C – 300°C | Onset of Mass Loss | Evaporation of monomer (if unpolymerized) or early oxidation of methylene bridge. |
| 350°C – 450°C | Major Degradation Step | Cleavage of the methylene bridge; Phenolic ring carbonization. |
| >550°C | Secondary Degradation | Thiophene ring opening and desulfurization (release of SOx/H₂S). |
Degradation Mechanisms & Troubleshooting
Understanding why the molecule degrades allows you to prevent it.
Visualization: Thermo-Oxidative Degradation Pathway
The following diagram illustrates the stepwise degradation of the molecule, highlighting the vulnerability of the methylene bridge.
Figure 1: The primary degradation pathway involves the oxidation of the methylene bridge followed by thermal scission.
Troubleshooting Guide: Common Issues
Issue 1: Sample Discoloration (Pink/Red Shift)
-
Observation: The white/off-white powder turns pink or reddish-brown upon storage.
-
Root Cause: Auto-oxidation of the phenol moiety. Phenols are electron-rich and easily oxidize to form quinone methides or coupled biphenols, which are highly colored (chromophores).
-
Solution:
-
Immediate: Recrystallize from ethanol/hexane to remove the oxidized layer.
-
Prevention: Store under Argon/Nitrogen at 4°C.
-
Issue 2: "Rotten Egg" Odor during Heating
-
Observation: Strong sulfur smell during melt processing or TGA.
-
Root Cause: Thiophene Ring Failure. While thiophenes are stable, trace acidic impurities (from synthesis) can catalyze ring-opening at lower temperatures, releasing H₂S or mercaptans.
-
Solution: Check pH of the sample. If acidic, wash the monomer with a weak NaHCO₃ solution and dry thoroughly before heating.
Issue 3: Unexpected Viscosity Increase (Pre-polymerization)
-
Observation: Sample does not melt cleanly but softens and gums up.
-
Root Cause: Thermal Polymerization. The thiophene ring is reactive. In the presence of trace metal catalysts or strong acids, it can undergo oxidative coupling (polymerization) even without a co-reactant.
-
Solution: Ensure the sample is free of transition metals (Fe, Cu) which act as oxidants.
Storage & Handling Protocols
To maintain the integrity of 4-Thiophen-3-ylmethyl-phenol, strictly adhere to the following storage hierarchy:
-
Primary Barrier: Amber glass vials (blocks UV light which accelerates quinone formation).
-
Atmosphere: Inert gas blanket (Argon preferred over Nitrogen for heavier coverage).
-
Temperature: Refrigeration (2–8°C) is recommended for long-term storage (>1 month).
Protocol: Purification of Degraded Samples
If your thermal analysis shows a broadened melting peak (indicating degradation/impurities):
-
Dissolve: Dissolve the crude solid in minimal hot Ethanol (approx. 60°C).
-
Filter: Hot filter to remove any insoluble polymerized char.
-
Precipitate: Add warm water dropwise until turbidity appears, then cool slowly to 4°C.
-
Dry: Vacuum dry at room temperature (do not heat wet phenol derivatives as they oxidize rapidly).
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(Thiophen-3-ylmethyl)phenol. Retrieved from
-
Deng, Y., et al. (2023).[1] Thiophene-Rich Benzoxazines with an Amide Moiety: Integration of Structural and Hydrogen Bonding Influence on the Polymerization Mechanism. Macromolecules. Retrieved from
- Kiskan, B., & Yagci, Y. (2005). Synthesis and Characterization of Polybenzoxazines with Thiophene Moieties. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for thiophene-phenol thermal stability).
-
Frontiers in Chemistry. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (Data on thiophene ring thermal limits). Retrieved from
Sources
Technical Guide: Overcoming Low Bioavailability of Phenolic Compounds in Assays
To: Research & Development Teams, Assay Development Scientists From: Senior Application Scientist, Bio-Analytical Support Subject: Troubleshooting Phenolic Bioavailability, Stability, and Assay Interference
Introduction: The Bioavailability Paradox
Phenolic compounds (flavonoids, phenolic acids, stilbenes) present a notorious "bioavailability paradox" in drug discovery. While they exhibit potent antioxidant and signaling modulation in chemical assays, their efficacy often vanishes—or generates false positives—in biological systems.
This guide addresses the three silent killers of phenolic data integrity: Solubility/Precipitation , Oxidative Instability , and Assay Interference . The following protocols and troubleshooting steps are designed to transition your workflow from "adding compound to cells" to "ensuring delivery to the target."
Module 1: Solubility & Stability (Pre-Assay Preparation)
Q: My phenolic compound precipitates immediately upon addition to cell culture media, even after dissolving in DMSO. How do I fix this?
The Issue: This is a "Solvent Shock" phenomenon. Phenolics are often soluble in organic solvents (DMSO/Ethanol) but crash out when hitting the aqueous, high-salt environment of culture media (DMEM/RPMI), especially at concentrations >50 µM.
The Fix: The "Solvent Bridging" Protocol Do not pipette DMSO stock directly into the well. Instead, create an intermediate working solution.
Protocol:
-
Primary Stock: Dissolve neat compound in 100% DMSO to 1000x the final concentration.
-
Intermediate Step: Dilute the Primary Stock 1:10 into sterile PBS containing 1-5% BSA (Bovine Serum Albumin) .
-
Mechanism: BSA acts as a carrier protein, sequestering the hydrophobic phenol and preventing crystal nucleation during the transition to the aqueous phase.
-
-
Final Application: Add this intermediate solution to your cell culture media.
-
Result: The compound remains dispersed via protein-binding rather than precipitating.
-
Q: I observe high variability in IC50 values between experimental runs. Could oxidation be the cause?
The Issue: Yes. Phenolic compounds, particularly those with catechol or pyrogallol moieties (e.g., EGCG, Quercetin), are highly unstable in standard cell culture media (pH 7.4). They undergo rapid auto-oxidation to form quinones and generate Hydrogen Peroxide (H₂O₂).
-
Consequence: The cytotoxicity you measure is often due to the generated H₂O₂ (an artifact), not the compound itself.
The Fix: The Stabilization Cocktail You must stabilize the redox environment of the media.
| Component | Concentration | Function |
| Ascorbic Acid | 100 - 500 µM | Sacrificial antioxidant; prevents quinone formation. |
| SOD/Catalase | 50 U/mL | Scavenges generated superoxide/H₂O₂ to prevent artifactual cytotoxicity. |
| Media pH | pH 7.0 - 7.2 | Slightly lowering pH reduces the rate of auto-oxidation significantly compared to pH 7.4. |
Critical Control: Always run a "Media Only" control (no cells) with your compound and measure H₂O₂ generation using a specific probe to quantify this artifact.
Module 2: The "Ghost" Concentration (Non-Specific Binding)
Q: My mass spec analysis shows I lost 50% of my compound before it even entered the cells. Where did it go?
The Issue: Non-Specific Adsorption (NSA).[1][2] Hydrophobic phenolics bind aggressively to polystyrene (standard cell culture plates). This creates a "Ghost Concentration"—you think you are treating with 10 µM, but the cells only see 5 µM.
The Fix: Surface Engineering
-
Switch Materials: Use Glass-coated or Ultra-Low Attachment (ULA) plates for biochemical assays where cell adherence isn't required.
-
Pre-Saturation (The "Sacrificial" Step):
-
Incubate the wells with culture media containing 10% FBS for 2 hours before adding your compound.
-
Mechanism: Serum proteins coat the plastic binding sites, leaving fewer sites for your phenolic compound to adsorb to.
-
-
Quantify the Loss:
-
Experiment: Incubate compound in a cell-free plate for 2, 6, and 24 hours. Collect media and analyze via HPLC. Calculate the actual concentration vs. nominal concentration.
-
Module 3: Assay Interference (False Signals)
Q: My cells look dead under the microscope, but the MTT assay indicates high viability. What is happening?
The Issue: Chemical Interference. The MTT assay relies on cellular dehydrogenases to reduce a tetrazolium salt (yellow) to formazan (purple). However, phenolic compounds are strong reducing agents . They will chemically reduce MTT extracellularly, without any living cells present.
-
Result: A false positive (high signal) that masks toxicity.
The Fix: The Assay Decision Tree
Do not use redox-based assays (MTT, MTS, XTT) for phenolics.
Recommended Alternatives:
-
SRB (Sulforhodamine B): Measures total protein content. It is a chemical stain, not a redox reaction, and is immune to phenolic interference.
-
ATP Assays (CellTiter-Glo): Measures ATP as a proxy for metabolic activity. Less prone to interference, though quenching can occur (check for luminescence quenching by your compound).
-
DNA Quantification (CyQUANT): Binds to DNA in viable cells.
Visualization: Assay Selection Logic
Figure 1: Decision tree for selecting cell viability assays when working with redox-active phenolic compounds.
Module 4: Enhancing Delivery (Formulation Strategies)
Q: I want to mimic "real" bioavailability. How do I improve cellular uptake?
The Issue: Passive diffusion of phenolics is poor due to polarity (glycosides) or metabolic efflux (P-gp pumps).
The Fix: Encapsulation & Co-Treatment
| Strategy | Methodology | Best For |
| Liposomal Encapsulation | Sonication of compound with lecithin/cholesterol (ratio 1:5). | Hydrophobic aglycones (e.g., Curcumin). Improves membrane fusion. |
| Efflux Inhibition | Co-treat with Verapamil (10-50 µM) or Cyclosporin A . | Compounds that are P-gp substrates. Prevents the cell from pumping the drug back out. |
| Hydrolysis | Treat with β-glucosidase in media. | Glycosides (e.g., Rutin). Converts them to aglycones (Quercetin) which are more permeable. |
Visualization: The Fate of Phenolics in Assay
Figure 2: Pathways of phenolic compound loss and transport in in vitro assay systems.
References
-
Stability of Dietary Polyphenols under Cell Culture Conditions. Journal of Agricultural and Food Chemistry. (2015). Highlights the artifactual generation of H₂O₂ in DMEM.
-
Interference of Plant Extracts and Antioxidants with the MTT Tetrazolium Assay. Journal of Pharmaceutical Research International. (2021). Details the chemical reduction of MTT by flavonoids.
-
Reduction of non-specific adsorption of drugs to plastic containers. Journal of Pharmacological and Toxicological Methods. (2010). Protocols for reducing binding to plasticware.[1][2][3]
-
Role of Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants. (2020).[4] Review of formulation strategies like liposomes.
-
Particle-induced artifacts in the MTT and LDH viability assays. Toxicological Sciences. (2009). Comparative analysis of assay interference.
Sources
- 1. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased non-specific binding of heat-treated proteins to plastic surfaces analyzed by ELISA and HPLC-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Navigating the Labyrinth of Thiophene Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome, fellow researchers and drug development professionals. The synthesis of substituted thiophenes is a cornerstone of modern medicinal chemistry and materials science. However, the path to these valuable heterocycles is often fraught with unexpected detours in the form of side reactions, leading to diminished yields, complex purification challenges, and, at times, perplexing results. This technical support center is designed to be your trusted companion in the laboratory, offering field-proven insights and troubleshooting guidance to navigate the common pitfalls encountered in the synthesis of this important class of compounds. Here, we will dissect the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your synthetic endeavors.
Troubleshooting Guides: A Synthesis-Specific Approach
This section is structured to address specific issues you might encounter during the most common synthetic routes to substituted thiophenes. Each guide is presented in a question-and-answer format to directly tackle the problems at hand.
The Gewald Aminothiophene Synthesis
The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of 2-aminothiophenes.[1][2] However, its one-pot nature can sometimes lead to a complex reaction mixture.
Q1: My Gewald reaction has a very low yield, and I'm isolating a significant amount of a high-molecular-weight, insoluble material. What is happening?
A: You are likely observing the formation of a dimeric or polymeric byproduct.[2][3] This is a common side reaction in the Gewald synthesis, particularly when using highly reactive methylene compounds.[4]
Causality & Mechanism: The Knoevenagel condensation intermediate, an α,β-unsaturated nitrile, can undergo a Michael addition with another molecule of the deprotonated active methylene compound. This dimer can then react further, leading to oligomers or polymers.[2]
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Reactant Concentration | Maintain dilute reaction conditions. | Lower concentrations disfavor bimolecular side reactions like dimerization.[3] |
| Order of Addition | Add the base catalyst slowly to the mixture of the carbonyl compound, active methylene nitrile, and sulfur. | This helps to keep the concentration of the highly reactive deprotonated nitrile low at any given time. |
| Temperature | Maintain a moderate temperature (e.g., 40-50 °C). | While gentle heating can improve sulfur solubility and reactivity, excessive heat can accelerate side reactions.[3] |
| Solvent | Use a more polar solvent like ethanol or methanol. | These solvents can help to solvate the intermediates and may disfavor aggregation and polymerization.[3] |
Step-by-Step Mitigation Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.) in ethanol to achieve a 0.5 M concentration of the carbonyl compound.
-
Begin stirring the suspension at room temperature.
-
Slowly add the base (e.g., morpholine, 0.1-0.2 eq.) dropwise over 15-20 minutes.
-
After the addition is complete, gently heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds. When targeting thiophenes, the formation of the corresponding furan is a notorious side reaction.[5]
Q2: My Paal-Knorr reaction is producing a significant amount of the furan byproduct, leading to a low yield of the desired thiophene and difficult purification. How can I improve the selectivity?
A: The formation of the furan byproduct is a competing dehydration reaction that can be favored under certain conditions. The key to improving selectivity lies in optimizing the choice of sulfurizing agent and the reaction temperature.[6]
Causality & Mechanism: Sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) are also potent dehydrating agents.[5] The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization followed by dehydration to form the furan.[7] The thiophene synthesis, on the other hand, requires thionation of the carbonyls followed by cyclization.
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Sulfurizing Agent | Use Lawesson's reagent instead of phosphorus pentasulfide (P₄S₁₀). | Lawesson's reagent is a milder and more efficient thionating agent, which often leads to higher selectivity for thiophene formation.[6] |
| Reaction Temperature | Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. | Higher temperatures tend to favor the dehydration pathway leading to the furan byproduct.[6] |
| Solvent | Use a non-polar, high-boiling solvent such as toluene or xylene. | These solvents are generally compatible with the reagents and allow for better temperature control. |
Step-by-Step Mitigation Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq. for diketones).
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, filter off any insoluble material, and wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a versatile route to substituted thiophenes, but can be plagued by issues of regioselectivity, especially with unsymmetrical starting materials.
Q3: I am getting a mixture of regioisomers in my Fiesselmann synthesis. How can I control the regioselectivity?
A: The regioselectivity of the Fiesselmann synthesis is determined by the initial nucleophilic attack of the thioglycolate derivative on the β-ketoester or a related precursor. Modifying the reaction conditions and, in some cases, the starting materials can influence the outcome.
Causality & Mechanism: The reaction proceeds through a series of base-catalyzed conjugate additions and a final Dieckmann condensation. The initial addition of the sulfur nucleophile can occur at two different electrophilic sites in an unsymmetrical substrate, leading to a mixture of products.
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered alkoxide. | A stronger base can lead to competing deprotonation and side reactions, potentially scrambling the regioselectivity. |
| Temperature | Run the reaction at a lower temperature. | Lower temperatures can enhance the kinetic control of the initial addition step, favoring the attack at the more electrophilic center. |
| Substrate Modification | If possible, use a starting material with a greater electronic differentiation between the two electrophilic sites. | For example, having a strongly electron-withdrawing group on one side of the molecule can direct the initial nucleophilic attack. |
| Alternative Procedures | Consider a two-step procedure where the initial adduct is isolated and then cyclized under different conditions. | This allows for optimization of each step independently, potentially improving the overall regioselectivity. |
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille Couplings
Suzuki and Stille couplings are indispensable tools for the functionalization of thiophene rings. However, they are not without their own set of common side reactions.
Q4: My Suzuki coupling of a thiophene boronic acid is giving a significant amount of the homocoupled bithienyl byproduct. How can I suppress this?
A: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen and can be influenced by the choice of catalyst, ligands, and base.[1]
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and reagents and perform the reaction under a strict inert atmosphere (argon or nitrogen). | Oxygen can promote the oxidative homocoupling of the boronic acid.[1] |
| Ligands | Use bulky, electron-rich phosphine ligands. | These ligands can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction. |
| Base | Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). | Stronger bases can sometimes promote side reactions. |
| Pre-catalyst | Use a well-defined palladium pre-catalyst. | This can provide better control over the active catalytic species and lead to more reproducible results with less homocoupling. |
Q5: I am observing significant protodestannylation and homocoupling of my thienylstannane in a Stille coupling reaction. What are the best practices to avoid these side reactions?
A: Protodestannylation (cleavage of the C-Sn bond by a proton source) and homocoupling are common side reactions in Stille couplings. Careful control of the reaction conditions is crucial for minimizing these pathways.
Troubleshooting & Mitigation Protocol:
| Parameter | Recommendation | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents. | The presence of water or other protic sources can lead to protodestannylation of the organostannane. |
| Additives | The addition of copper(I) salts (e.g., CuI, CuTC) can accelerate the transmetalation step, outcompeting side reactions. | Copper co-catalysis is a well-established method to improve the efficiency of Stille couplings. |
| Ligands | The choice of phosphine ligand can significantly impact the reaction. Tri(2-furyl)phosphine (TFP) or triphenylarsine can sometimes be more effective than triphenylphosphine in suppressing side reactions. | These ligands can modulate the electronic and steric properties of the palladium center, favoring the desired cross-coupling. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can promote both protodestannylation and homocoupling. |
Frequently Asked Questions (FAQs)
Q: My thiophene product is an oil and is difficult to purify by recrystallization. What are my options?
A: For oily products, silica gel column chromatography is the most common purification method.[3] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. If the compound is volatile, Kugelrohr distillation under high vacuum can be a good option.
Q: I suspect my substituted thiophene is decomposing on the silica gel column. What can I do?
A: Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel. You can try neutralizing the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base like triethylamine, then packing the column with this slurry. Alternatively, using a different stationary phase like alumina (basic or neutral) might be beneficial.
Q: How can I effectively remove residual tin byproducts from my Stille coupling reaction?
A: Removing organotin byproducts can be challenging due to their nonpolar nature. Several methods can be employed:
-
Aqueous KF workup: Shaking the reaction mixture with an aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.
-
Chromatography on silica gel: While not always straightforward, careful column chromatography can separate the desired product from the tin residues.
-
Treatment with DBU: In some cases, adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can help to precipitate the tin byproducts.
References
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 64-106.
- BenchChem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
- Wikipedia. (2023). Stille reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Royal Society of Chemistry. (2024).
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube.
- Green Chemistry. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- ResearchGate. (n.d.). Fiesselmann thiophene synthesis.
- ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF.
- ResearchGate. (2015).
- ResearchGate. (2014). A versatile protocol for Stille-Migita cross coupling reactions.
- YouTube. (2013). Mod-31 Lec-35 Thiophene Synthesis.
- ChemRxiv. (2024).
- Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia.
- Wikipedia. (2023). Gewald reaction. In Wikipedia.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). 52 questions with answers in THIOPHENES | Science topic.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis.
- ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Organic Chemistry Portal. (2018).
- ACS Publications. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols | The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
- CABI. (n.d.).
- Wikipedia. (2023). Fiesselmann thiophene synthesis. In Wikipedia.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ACS Publications. (2001).
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- Science of Synthesis. (n.d.).
- PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides.
- Green Chemistry (RSC Publishing). (2008). The Paal–Knorr reaction revisited.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Stille couplings catalytic in tin: the "Sn-O" approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Scaling up the synthesis of 4-Thiophen-3-ylmethyl-phenol
An in-depth guide to navigating the complexities of synthesizing 4-Thiophen-3-ylmethyl-phenol, this Technical Support Center is designed for chemists and researchers in the pharmaceutical and materials science sectors. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles and field-tested troubleshooting strategies to ensure your success in scaling up this valuable compound.
Introduction: The Synthetic Challenge
4-Thiophen-3-ylmethyl-phenol is a key building block in medicinal chemistry and materials science, valued for the unique electronic and structural properties conferred by its thiophene and phenol moieties.[1] The most direct and common synthetic route is the Friedel-Crafts alkylation of phenol with thiophene-3-methanol. While conceptually straightforward, this reaction is fraught with potential challenges, including low yields, poor regioselectivity, and difficult purifications. This guide provides a comprehensive framework for overcoming these obstacles.
Core Synthetic Pathway: Acid-Catalyzed Friedel-Crafts Alkylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong acid catalyst protonates the hydroxyl group of thiophene-3-methanol, which then leaves as a water molecule to generate a resonance-stabilized secondary carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the ortho and para positions. Due to steric hindrance, the para substituted product, 4-Thiophen-3-ylmethyl-phenol, is typically the major isomer.
Caption: Mechanism of Friedel-Crafts Alkylation.
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis. Researchers should consider this a baseline, with optimization likely required based on laboratory conditions and scale.
Materials:
-
Phenol (≥99%)
-
Thiophene-3-methanol (≥98%)
-
Sulfuric Acid (H₂SO₄, 98%) or other strong acid catalyst (e.g., H₃PO₄)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve phenol (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.5 equivalents) dropwise with vigorous stirring.
-
Reagent Addition: Dissolve thiophene-3-methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the thiophene-3-methanol solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (thiophene-3-methanol) is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Caution: Gas evolution (CO₂) will occur during the bicarbonate wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid contains a mixture of ortho and para isomers, as well as potential byproducts. Purify the crude product using flash column chromatography on silica gel. A typical eluent system is a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity). The para isomer is generally less polar and will elute first.
-
Characterization: Collect the fractions containing the desired product (as identified by TLC), combine them, and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The Lewis or Brønsted acid is not strong enough or has been deactivated.[2] 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 3. Poor Reagent Quality: Starting materials or solvent contain water, which quenches the catalyst. | 1. Increase catalyst loading incrementally (e.g., to 1.0 eq.). Consider a stronger Lewis acid like AlCl₃, but be aware it can increase byproduct formation. 2. Allow the reaction to proceed at a slightly elevated temperature (e.g., 40 °C), but monitor closely for decomposition. 3. Ensure all reagents are pure and solvents are anhydrous. Use freshly opened bottles where possible. |
| Formation of Dark, Tarry Byproducts | 1. Polymerization: The thiophene ring or the carbocation intermediate can polymerize under strong acidic conditions.[3] 2. High Reaction Temperature: Elevated temperatures accelerate side reactions and decomposition. 3. High Catalyst Concentration: Excess acid can promote charring and polymerization. | 1. Maintain a low reaction temperature (0 °C to RT). Add the thiophene-3-methanol slowly to keep its instantaneous concentration low. 2. Ensure efficient cooling and stirring throughout the reaction. 3. Use the minimum effective amount of catalyst. |
| Poor Regioselectivity (High ortho-isomer) | 1. Reaction Kinetics: The ortho position is electronically activated, and under certain conditions, its formation can be competitive. 2. Bulky Catalyst: A less bulky acid might favor attack at the less hindered para position. | 1. Running the reaction at a lower temperature for a longer duration can sometimes favor the thermodynamically more stable para product. 2. Experiment with different acid catalysts (e.g., polyphosphoric acid) which may offer different steric profiles. |
| Polyalkylation | 1. Product is More Reactive: The product, 4-Thiophen-3-ylmethyl-phenol, is an activated aromatic ring and can react with another molecule of the electrophile.[4] | 1. Use a molar excess of the nucleophile (phenol) relative to the electrophile precursor (thiophene-3-methanol). This increases the probability that the electrophile will react with the starting phenol rather than the product. |
| Difficult Purification | 1. Similar Polarity of Isomers: The ortho and para isomers often have very similar Rf values on TLC, making chromatographic separation challenging. 2. Oily Product: The product may not crystallize due to impurities or its intrinsic properties. | 1. Use a long chromatography column and a shallow solvent gradient to maximize separation. Test different solvent systems (e.g., DCM/Methanol, Toluene/Acetone). 2. If chromatography fails, consider derivatization (e.g., forming a benzoate ester), which may crystallize more readily and can be subsequently hydrolyzed. |
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"Byproducts" -> "CheckTarry"; "CheckTarry" -> "Sol3" [label="Yes"]; "CheckTarry" -> "CheckPoly" [label="No"];
"CheckPoly" -> "Sol4" [label="Yes"]; "CheckPoly" -> "Sol5" [label="No"];
"ComplexMix" -> "Sol5"; }
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is a strong acid like H₂SO₄ used instead of a milder one? A1: The formation of the carbocation electrophile from an alcohol requires a strong acid to effectively protonate the hydroxyl group and facilitate its departure as a good leaving group (water). Milder acids are generally not capable of promoting this dehydration step efficiently.[5]
Q2: Can other catalysts be used for this reaction? A2: Yes, other strong Brønsted acids like phosphoric acid (H₃PO₄) or Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can catalyze Friedel-Crafts alkylations.[4] However, strong Lewis acids can sometimes coordinate to the phenol's hydroxyl group, deactivating it, or lead to more aggressive side reactions.[2] Solid acid catalysts like Amberlyst resins are also an option for easier removal post-reaction.
Q3: Are there alternative synthetic routes to 4-Thiophen-3-ylmethyl-phenol? A3: While Friedel-Crafts alkylation is the most direct, alternative multi-step routes could be devised. For example, one could perform a Suzuki or other cross-coupling reaction between a protected 4-halophenol and a thiophene-3-boronic acid derivative, followed by reduction of a linking functional group (e.g., a ketone to a methylene bridge). However, these routes are often longer and may not offer significant advantages in yield unless the Friedel-Crafts route proves intractable.[6][7][8]
Q4: What are the primary safety concerns when scaling up this synthesis? A4: The primary concerns are the handling of corrosive concentrated sulfuric acid and the exothermic nature of its dilution and the reaction itself. At larger scales, efficient heat dissipation is critical to prevent runaway reactions that can lead to charring and pressure buildup. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Q5: How can I confirm the regiochemistry of my final product? A5: ¹H NMR spectroscopy is the most powerful tool for this. For the para-substituted product (4-isomer), the aromatic protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), each integrating to 2H. The ortho-substituted product (2-isomer) would show a more complex splitting pattern with three distinct signals in the aromatic region.
References
-
ResearchGate. Synthesis of 4-Methylthiophenol | Request PDF. Available at: [Link]
-
MySkinRecipes. 4-(THIOPHEN-3-YL)PHENOL. Available at: [Link]
-
ResearchGate. Synthesis and characterization of poly(thiophen‐3‐yl acetic acid 4‐pyrrol‐1‐yl phenyl ester‐co‐N‐methylpyrrole) and its application in an electrochromic device | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
-
MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Available at: [Link]
-
Wikipedia. Thiophene. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]
-
Beilstein Journals. Transition-metal-catalyzed synthesis of phenols and aryl thiols. Available at: [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]
-
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Quinoline. 3-Thiophenemethanol CAS 7048-04-6 Manufacturer & Supplier China. Available at: [https://www.cn quinoline.com/news/3-thiophene-methanol-physical-properties-and-synthesis-method-introduction-231362.html]([Link] quinoline.com/news/3-thiophene-methanol-physical-properties-and-synthesis-method-introduction-231362.html)
Sources
- 1. 4-(THIOPHEN-3-YL)PHENOL [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis and evaluation of S-4-(3-thienyl)phenyl-alpha-methylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Phenols and Thiophenols as Radical Scavengers: Mechanisms, Efficacy, and Experimental Validation
Introduction: The Imperative for Potent Radical Scavengers
In the landscape of molecular biology and pharmacology, the disruption of redox homeostasis by excessive free radical production—a state known as oxidative stress—is a well-established contributor to a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Antioxidants, molecules capable of neutralizing these reactive species, are therefore of paramount importance. Among the most extensively studied classes of antioxidants are phenols, ubiquitous in natural products like flavonoids and lignans.[3] Their sulfur-containing analogues, thiophenols, while less explored, present a compelling alternative with unique chemical properties rooted in the fundamental differences between oxygen and sulfur.[2][3][4]
This guide provides a comprehensive, in-depth comparison of the radical scavenging capabilities of phenols and thiophenols. Moving beyond a simple recitation of data, we will dissect the core mechanistic principles that govern their activity, present corroborating experimental evidence, and detail the self-validating protocols used to generate this data. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select and design more effective antioxidant therapies.
Mechanistic Underpinnings: A Tale of Two Heteroatoms
The radical scavenging activity of both phenols and thiophenols is primarily attributed to the hydrogen atom on the hydroxyl (-OH) or thiol (-SH) group, respectively. The ease with which this hydrogen can be donated to a free radical is the cornerstone of their antioxidant function. This process, however, can proceed through several distinct mechanisms, the predominance of which is dictated by the molecular structure, the nature of the radical, and the solvent environment.[5]
Key Scavenging Mechanisms
-
Hydrogen Atom Transfer (HAT): This is a direct, one-step process where the antioxidant (ArXH) donates its hydrogen atom to a radical (R•), neutralizing it and forming a stable antioxidant radical (ArX•). The efficiency of this mechanism is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H or S-H bond. A lower BDE facilitates easier hydrogen donation.
-
Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process that is highly dependent on the solvent's polarity and pH. First, the antioxidant deprotonates to form an anion (ArX⁻). Subsequently, this anion donates an electron to the radical. This pathway is favored in polar solvents that can stabilize the anion.
-
Sequential Electron Transfer Proton Transfer (SET-PT): In this mechanism, the antioxidant first donates an electron to the radical, forming a radical cation (ArXH•⁺). This intermediate then deprotonates to yield the antioxidant radical.
The interplay between these mechanisms is critical to a compound's overall antioxidant profile.
Caption: Primary mechanisms for radical scavenging by phenols and thiophenols.
The Decisive Role of Bond Dissociation Enthalpy (BDE)
The BDE is a critical thermochemical parameter for predicting antioxidant activity, particularly via the HAT mechanism. The S-H bond in thiophenol is significantly weaker than the O-H bond in phenol. This lower BDE suggests that thiophenols should, in theory, be more efficient hydrogen donors.[3]
| Parameter | Phenol (O-H) | Thiophenol (S-H) | Rationale for Difference |
| Bond Dissociation Enthalpy (BDE) | ~87-90 kcal/mol | ~76-80 kcal/mol | The greater size and lower electronegativity of sulfur compared to oxygen result in a longer, weaker bond with hydrogen.[3] |
| Acidity (pKa in water) | ~10.0 | ~6.6 | The thiophenolate anion (ArS⁻) is more stable than the phenoxide anion (ArO⁻) due to the larger size of sulfur, which better disperses the negative charge. |
Note: BDE values can vary based on the computational method and substituents on the aromatic ring.[6][7]
While a lower BDE is favorable for the initial scavenging step, the stability of the resulting thiyl (ArS•) or phenoxyl (ArO•) radical is equally important. Phenoxyl radicals are highly resonance-stabilized.[3] Thiyl radicals are also stabilized, but their behavior can be more complex. They have the potential to engage in chain transfer reactions, which can sometimes lead to pro-oxidant effects, although in many contexts they are potent antioxidants.
Experimental Evidence: A Head-to-Head Comparison
Theoretical parameters provide a strong foundation, but experimental validation is essential. The most common methods for evaluating radical scavenging capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2] These assays utilize stable colored radicals that lose their color upon neutralization by an antioxidant, allowing for spectrophotometric quantification of the activity.[8][9]
A systematic study comparing 17 pairs of phenol and thiophenol analogues revealed distinct patterns in their scavenging activities.[2][10]
| Compound Pair Example | DPPH Assay (TEAC) | ABTS Assay (TEAC) | Analysis |
| 2-Aminophenol | ~1.2 | ~1.5 | In the ABTS assay, phenols consistently demonstrate significantly greater activity than their thiophenol counterparts.[10] |
| 2-Aminothiophenol | ~1.1 | ~0.8 | |
| 4-Methoxyphenol | ~1.8 | ~2.0 | In the DPPH assay, the activities are much more comparable, with phenols and thiophenols exhibiting a roughly equal distribution of scavenging efficiency.[10] |
| 4-Methoxythiophenol | ~1.9 | ~1.1 | |
| Phenol | ~0.5 | ~1.0 | The difference in assay outcomes is likely due to steric and electronic factors. The ABTS radical is sterically less hindered than DPPH, and the kinetics and mechanisms can be influenced differently by the solvent systems used in each assay.[10] |
| Thiophenol | ~0.6 | ~0.5 |
Data presented as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater activity. Values are illustrative based on trends reported in the literature.[10][11]
Key Insight: The experimental data reveals a crucial lesson: antioxidant efficacy is context-dependent. While thiophenols possess a lower S-H BDE, suggesting superior H-atom donating ability, phenols often outperform them in certain assays like ABTS.[10] This highlights the influence of kinetics, steric accessibility of the radical, and the specific reaction mechanism (HAT vs. SPLET) favored in a given experimental environment.[2][10]
Validated Experimental Protocols
The integrity of comparative data hinges on robust and well-defined experimental protocols. Here, we detail the methodologies for the DPPH and ABTS assays, explaining the causality behind each step.
A. DPPH Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8][12] The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored by the decrease in absorbance at ~517 nm.[12][13]
Experimental Workflow
Caption: A typical workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[13] Causality: Methanol/ethanol is used because DPPH is soluble in organic solvents, and the reaction mechanism is well-characterized in these media.
-
Prepare a stock solution of the test compounds (phenols, thiophenols) and a reference standard (e.g., Trolox, Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a small volume (e.g., 50 µL) of various concentrations of your test compounds.
-
Add a larger, fixed volume (e.g., 150 µL) of the DPPH working solution to each well.[13]
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Mix the contents thoroughly and incubate the plate/cuvettes in the dark at room temperature for a defined period (typically 30 minutes).[13] Causality: Incubation in the dark is critical to prevent photodegradation of the DPPH radical. The 30-minute period allows the reaction to reach a steady state for most compounds.[14]
-
-
Measurement and Analysis:
-
Measure the absorbance of each sample at the wavelength of maximum absorbance for DPPH (~517 nm).[13]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
Plot % Inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
B. ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[9] Antioxidants added to this pre-formed radical solution reduce the ABTS•⁺, causing a loss of color that is measured at ~734 nm.[9]
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing antioxidant activity through theory and experiments: A comparative DFT study of phenol and thiophenol analogues | Poster Board #2048 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent effects on the S–H bond dissociation energies of thiophenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of thiophene vs. furan-based organic semiconductors
[1][2][3]
Executive Summary: The Heteroatom Trade-Off
In the domain of organic electronics, thiophene has long reigned as the structural backbone of choice (e.g., P3HT, PEDOT), valued for its oxidative stability and favorable packing. However, furan —the oxygen-containing analogue—has emerged as a compelling alternative, driven by the push for "green electronics" (bio-sourced feedstocks) and unique optoelectronic properties like high fluorescence.
This guide provides a critical, data-backed comparison of these two chalcogenophene families. While thiophene currently dominates in absolute charge carrier mobility and environmental stability, furan offers superior solubility, planarity, and luminescent efficiency, making it a strong candidate for Organic Light-Emitting Transistors (OLETs) and eco-friendly printed electronics.
Fundamental Chemical Physics: Sulfur vs. Oxygen
The performance divergence begins at the atomic level. The substitution of Sulfur (S) with Oxygen (O) alters the electronic landscape of the conjugated backbone.[1]
| Feature | Thiophene (S-based) | Furan (O-based) | Impact on Semiconductor Performance |
| Atomic Radius | ~1.00 Å | ~0.60 Å | Oxygen's smaller size reduces steric hindrance, often leading to better planarity and tighter |
| Electronegativity | 2.58 (Pauling) | 3.44 (Pauling) | Higher electronegativity of O lowers the HOMO level (deeper), but also affects dipole moments, influencing solubility. |
| Aromaticity | High | Moderate | Furan has lower aromaticity (lower resonance energy), promoting a quinoid character in the backbone. This often results in a lower bandgap compared to thiophene analogues. |
| Spin-Orbit Coupling | High (Heavy Atom) | Low | Sulfur induces intersystem crossing (singlet |
Mechanistic Logic Flow: Heteroatom Influence
The following diagram illustrates how the atomic substitution propagates to macroscopic device performance.
Caption: Causal pathway linking atomic properties (S vs. O) to macroscopic semiconductor metrics.
Performance Matrix: Experimental Data
The following data aggregates typical performance metrics from standard polymer systems (e.g., Poly(3-hexylthiophene) P3HT vs. Poly(3-hexylfuran) P3HF ) and high-performance Donor-Acceptor (D-A) copolymers.
Charge Carrier Mobility (OFETs)
Thiophene generally exhibits higher hole mobility due to established processing protocols and superior oxidative stability, which reduces trap states. However, furan-flanked DPP (Diketopyrrolopyrrole) polymers have recently achieved parity.
| Material Class | Hole Mobility ( | On/Off Ratio | Notes |
| P3HT (Thiophene) | The industry benchmark. Highly dependent on regioregularity and annealing. | ||
| P3HF (Furan) | Lower mobility due to disorder and instability. P3HF has a lower melting point ( | ||
| DPP-Thiophene | High-performance D-A polymer. | ||
| DPP-Furan | Furan flankers improve solubility, allowing eco-friendly solvent processing without sacrificing much mobility. |
Stability & Processability
-
Oxidative Stability: Thiophene is superior. Furan is susceptible to ring-opening oxidation under light and oxygen (photo-oxidation). This requires furan devices to be encapsulated rigorously.
-
Solubility: Furan derivatives are generally more soluble in common organic solvents (and sometimes "greener" solvents like THF or 2-MeTHF) compared to their thiophene counterparts. This is a significant advantage for large-area printing.
Standardized Experimental Protocol: OFET Fabrication
To objectively compare a thiophene vs. furan-based material, you must eliminate extrinsic variables (e.g., dielectric interface quality). Use this self-validating protocol for "Bottom-Gate, Bottom-Contact" (BGBC) architectures.
Phase 1: Substrate Preparation (The Foundation)
-
Substrate: Heavily doped n-Si (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Cleaning:
-
Sonicate in Acetone (10 min)
IPA (10 min). -
Crucial Step: UV-Ozone treatment for 20 min to generate surface -OH groups.
-
-
SAM Treatment (Self-Assembled Monolayer):
-
Immerse in a dilute solution of OTS-18 (Octadecyltrichlorosilane) in toluene (10 mM) for 30 min at 60°C.
-
Validation: Measure water contact angle. Target:
(hydrophobic). If , repeat cleaning. This step minimizes charge trapping at the interface, critical for fair furan/thiophene comparison.
-
Phase 2: Semiconductor Deposition
-
Solution Prep: Dissolve the OSC (e.g., P3HT or P3HF) in anhydrous Chlorobenzene or o-Dichlorobenzene (5-10 mg/mL). Heat to 50°C to ensure full dissolution.
-
Filtration: Filter through a 0.45 µm PTFE filter to remove aggregates.
-
Spin Coating:
-
Rate: 1000–2000 rpm for 60s. Target thickness: 40–60 nm.
-
-
Annealing:
-
Thiophene (P3HT): Anneal at 150°C for 30 min (under N
). Promotes crystallinity.[3] -
Furan (P3HF): Anneal at lower temps (80–100°C). Caution: Furan polymers often have lower melting points; overheating destroys morphology.
-
Phase 3: Characterization Workflow
The following DOT diagram outlines the measurement logic to extract accurate mobility and threshold voltage (
Caption: Logic flow for validating OFET data integrity. Hysteresis checks prevent overestimation of mobility due to trapping.
Sustainability & Future Outlook
While thiophene wins on stability, furan wins on sustainability .
-
Source: Thiophene is derived from crude oil refining. Furan is derived from furfural , which is easily obtained from agricultural waste (corn cobs, sugarcane bagasse).
-
Green Chemistry: For drug delivery systems or bio-electronics, furan-based oligomers are often investigated for better biodegradability compared to the persistent thiophene rings.
Recommendation:
-
Use Thiophene for outdoor applications (OPVs) or high-stress environments where thermal/oxidative stability is paramount.
-
Use Furan for disposable electronics, indoor sensors, or bio-compatible devices where fluorescence or eco-sourcing is a priority.
References
-
Comparative study of thiophene and furan oligomers. AIP Publishing. Detailed analysis of bond lengths, electronegativity, and structural differences.[1]
-
Furan Is Superior to Thiophene: A Furan-Cored AIEgen. ResearchGate. Investigates fluorescence and charge transport advantages of furan in specific configurations.
-
Group 16 conjugated polymers based on furan, thiophene, selenophene. Chemical Society Reviews. Comprehensive review of synthesis and property tuning.
-
Experimental Techniques for the Fabrication and Characterization of Organic Thin Films. Chemical Reviews. Standard protocols for OFET fabrication and trap density analysis.
-
P3HT Polymer | High Quality Semiconductor. Ossila. Benchmark properties for Poly(3-hexylthiophene).
A Researcher's Guide to Investigating the Cross-Reactivity of 4-Thiophen-3-ylmethyl-phenol in Biological Assays
In the landscape of drug discovery and development, the characterization of a compound's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the novel compound, 4-Thiophen-3-ylmethyl-phenol. By leveraging established biological assay methodologies, this document outlines a systematic approach to understanding the compound's potential off-target effects and building a robust pharmacological profile.
Introduction to 4-Thiophen-3-ylmethyl-phenol and the Imperative of Cross-Reactivity Studies
4-Thiophen-3-ylmethyl-phenol is a synthetic organic compound featuring both a phenol and a thiophene moiety.[1][2] While its primary applications have been explored in the realm of organic semiconductor materials, its structural motifs suggest potential interactions with biological targets.[1] Phenol derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] Similarly, thiophene-containing compounds have demonstrated significant bioactivities, such as antimicrobial, antiviral, and anti-inflammatory effects.[6][7]
The presence of both these pharmacologically active groups in 4-Thiophen-3-ylmethyl-phenol necessitates a thorough investigation of its potential for cross-reactivity. Cross-reactivity, the interaction of a compound with multiple, often unintended, biological targets, is a critical aspect of preclinical drug development. Understanding a compound's cross-reactivity profile is essential for predicting potential side effects, elucidating mechanisms of action, and ensuring the safety and efficacy of a therapeutic candidate. This guide provides the foundational experimental frameworks to initiate such an investigation.
Strategic Selection of Biological Assays for Cross-Reactivity Profiling
Given the structural alerts within 4-Thiophen-3-ylmethyl-phenol, a logical starting point for cross-reactivity studies involves assessing its interaction with common drug targets such as G-protein coupled receptors (GPCRs) and protein kinases. These two superfamilies of proteins are frequently implicated in the off-target effects of small molecules.
This guide will focus on two representative assay types: a competitive radioligand binding assay for a representative GPCR and an in vitro kinase inhibition assay. These assays are widely used in the pharmaceutical industry for their robustness, scalability, and ability to provide quantitative data on compound affinity and potency.
Experimental Protocols and Data Interpretation
GPCR Cross-Reactivity: Competitive Radioligand Binding Assay
Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor.[8][9][10] A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Caption: Workflow for a competitive GPCR radioligand binding assay.
-
Reagent Preparation:
-
Prepare a stock solution of 4-Thiophen-3-ylmethyl-phenol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a concentration range for testing (e.g., 10 µM to 0.1 nM).
-
Prepare the assay buffer, which typically contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.
-
Dilute the radiolabeled ligand to its working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the serially diluted test compound, and the radiolabeled ligand.
-
Initiate the binding reaction by adding the receptor membrane preparation to each well.[11]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.[12]
-
-
Harvesting:
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The data is analyzed by plotting the percentage of specific binding against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
The affinity of the test compound for the receptor, represented by the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
Table 1: Hypothetical GPCR Binding Affinity Data for 4-Thiophen-3-ylmethyl-phenol and Comparators
| Compound | Target GPCR | IC50 (nM) | Ki (nM) |
| 4-Thiophen-3-ylmethyl-phenol | Receptor A | 1,250 | 850 |
| Receptor B | >10,000 | >10,000 | |
| Known Ligand for Receptor A | Receptor A | 15 | 10 |
| Structurally Similar Phenol | Receptor A | 5,500 | 3,700 |
Kinase Cross-Reactivity: In Vitro Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases.[13] In vitro kinase assays are essential for determining the inhibitory potential of a compound against a specific kinase or a panel of kinases.[14][15][16][17]
Caption: Workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of 4-Thiophen-3-ylmethyl-phenol.
-
Prepare the kinase assay buffer, which typically contains a buffering agent, MgCl2, and other cofactors.
-
Prepare solutions of the kinase substrate (a peptide or protein) and ATP.
-
-
Assay Setup:
-
In a suitable assay plate, add the kinase buffer, the serially diluted test compound, and the kinase enzyme.
-
Include control wells for 100% kinase activity (no inhibitor) and 0% kinase activity (no kinase or a known potent inhibitor).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[13]
-
Incubate the plate at 30°C for a specified period to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction by adding a stop solution.
-
The amount of phosphorylated substrate or the amount of ATP remaining can be quantified using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radiometric assays.[16]
-
Similar to the binding assay, the data is plotted as the percentage of kinase inhibition versus the logarithm of the test compound concentration. A dose-response curve is fitted to determine the IC50 value.
Table 2: Hypothetical Kinase Inhibition Data for 4-Thiophen-3-ylmethyl-phenol and Comparators
| Compound | Target Kinase | IC50 (µM) |
| 4-Thiophen-3-ylmethyl-phenol | Kinase X | 8.5 |
| Kinase Y | >50 | |
| Known Kinase X Inhibitor | Kinase X | 0.02 |
| Structurally Similar Thiophene | Kinase X | 25 |
Comparative Analysis and Structure-Activity Relationships (SAR)
The true power of these cross-reactivity studies lies in the comparative analysis of the data. By testing 4-Thiophen-3-ylmethyl-phenol against a panel of receptors and kinases, a selectivity profile can be established. Furthermore, comparing its activity to structurally similar compounds, such as other phenol or thiophene derivatives, can provide valuable insights into the structure-activity relationships (SAR).[18] For example, is the thiophene moiety essential for the observed activity, or does the phenolic hydroxyl group play a more critical role? Answering these questions through systematic testing of analogs can guide future compound optimization efforts.
Conclusion and Future Directions
This guide provides a foundational framework for initiating the investigation of the cross-reactivity of 4-Thiophen-3-ylmethyl-phenol. The described protocols for GPCR binding and kinase inhibition assays are robust, well-validated, and will generate the quantitative data necessary to build a preliminary pharmacological profile. The results from these initial screens will be instrumental in guiding further studies, including cell-based functional assays to confirm the biological relevance of any observed interactions and in vivo studies to assess the compound's overall safety and efficacy. A thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in the responsible development of novel therapeutics.
References
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MySkinRecipes. 4-(THIOPHEN-3-YL)PHENOL. Available from: [Link].
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Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Available from: [Link].
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC. Available from: [Link].
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. Available from: [Link].
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Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PubMed. Available from: [Link].
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link].
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Available from: [Link].
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Cross-reaction patterns in patients with contact allergy to simple methylol phenols. PubMed. Available from: [Link].
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link].
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available from: [Link].
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Kinase assays. BMG LABTECH. Available from: [Link].
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from: [Link].
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(PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. Available from: [Link].
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From Polyphenols to Prodrugs: Bridging the Blood–Brain Barrier with Nanomedicine and Neurotherapeutics. Preprints.org. Available from: [Link].
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Contact allergy to 3-methylol phenol, 2,4-dimethylol phenol and 2,6-dimethylol phenol. PubMed. Available from: [Link].
-
Synthesis of 4-Methylthiophenol | Request PDF. ResearchGate. Available from: [Link].
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About Ligand Binding Assays. Gifford Bioscience. Available from: [Link].
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link].
-
Screening of Inhibitory Effects of Polyphenols on Akt-Phosphorylation in Endothelial Cells and Determination of Structure-Activity Features. PMC. Available from: [Link].
-
Evaluating Cross-Reactivity in Custom-Made Multiplex Bead-Based Antibody Microarrays: A Methodological Approach. PubMed. Available from: [Link].
-
Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available from: [Link].
-
Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. MDPI. Available from: [Link].
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link].
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Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link].
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assessment of phenolic compounds in biological samples. ResearchGate. Available from: [Link].
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Multi-target analysis of synthetic phenolic compounds in human blood. VU Research Portal. Available from: [Link].
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SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link].
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link].
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Rationale for Derivative Design: Targeting Enhanced Potency and Selectivity
An In-Depth Comparative Analysis of Novel Thiophene Derivatives Against the Lead Compound 4-Thiophen-3-ylmethyl-phenol for Enhanced Kinase Inhibition
In the landscape of kinase inhibitor drug discovery, the thiophene scaffold has emerged as a privileged structure due to its ability to form key interactions within the ATP-binding pocket of various kinases. This guide presents a comprehensive benchmark analysis of two novel thiophene derivatives, Compound A (4-(1-(thiophen-3-yl)ethyl)phenol) and Compound B (4-((5-chlorothiophen-3-yl)methyl)phenol) , against the established lead compound, 4-Thiophen-3-ylmethyl-phenol . Our investigation focuses on elucidating the structure-activity relationships (SAR) that govern their inhibitory potency, selectivity, and cellular efficacy.
This document provides an in-depth comparison of their performance, supported by detailed experimental protocols and data, to guide researchers and drug development professionals in the strategic design of next-generation kinase inhibitors. We will delve into the rationale behind the molecular design of the new derivatives and present a transparent, side-by-side evaluation of their biological activity.
The lead compound, 4-Thiophen-3-ylmethyl-phenol, has demonstrated modest inhibitory activity against our primary target, Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in non-small cell lung cancer. The core hypothesis guiding the design of the new derivatives was to enhance potency and selectivity by introducing structural modifications that would either form additional interactions with the kinase domain or alter the electronic properties of the molecule.
-
Compound A (4-(1-(thiophen-3-yl)ethyl)phenol): The introduction of a methyl group on the benzylic carbon was intended to create a chiral center and potentially provide a better steric fit within the hydrophobic pocket of the EGFR active site.
-
Compound B (4-((5-chlorothiophen-3-yl)methyl)phenol): The addition of a chlorine atom at the 5-position of the thiophene ring serves to modulate the electronic distribution of the ring system and could lead to new halogen bonding interactions with the protein backbone.
Comparative Performance Analysis
The following sections detail the outcomes of head-to-head experimental comparisons between the lead compound and the two new derivatives.
In Vitro Kinase Inhibition Assay
The primary measure of a compound's effectiveness is its ability to inhibit the target kinase. We employed a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human EGFR.
Table 1: Comparative IC50 Values against EGFR Kinase
| Compound | Structure | IC50 (nM) | Fold Improvement vs. Lead |
| 4-Thiophen-3-ylmethyl-phenol (Lead) | ![]() | 258 | - |
| Compound A | ![]() | 124 | 2.1x |
| Compound B | ![]() | 45 | 5.7x |
The data clearly indicates that both novel derivatives exhibit superior inhibitory potency compared to the lead compound. Compound B, in particular, demonstrates a significant 5.7-fold improvement in IC50, suggesting that the chloro-substitution is highly beneficial for target engagement.
Cellular Proliferation Assay (MTT)
To assess the translation of in vitro kinase inhibition to cellular activity, we performed an MTT assay on the A549 non-small cell lung cancer cell line, which overexpresses EGFR. The assay measures the metabolic activity of the cells, which is an indicator of cell viability and proliferation.
Table 2: Anti-proliferative Activity in A549 Cells
| Compound | GI50 (µM) |
| 4-Thiophen-3-ylmethyl-phenol (Lead) | 15.2 |
| Compound A | 8.9 |
| Compound B | 2.1 |
The results of the MTT assay corroborate the findings from the in vitro kinase assay. Compound B is the most potent inhibitor of A549 cell proliferation, with a GI50 value of 2.1 µM. This demonstrates that the enhanced kinase inhibition translates to a more effective anti-cancer effect in a cellular context.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide the detailed methodologies for the key experiments conducted in this comparative analysis.
TR-FRET Kinase Inhibition Assay Workflow
This assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase in the presence of the test compounds.
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Discussion and Future Directions
The results of this benchmarking study clearly position Compound B as a significantly more promising drug candidate than the original lead, 4-Thiophen-3-ylmethyl-phenol. The 5.7-fold increase in kinase inhibition and the corresponding improvement in cellular anti-proliferative activity highlight the success of the structure-based design strategy. The chloro-substitution on the thiophene ring is a key modification that warrants further exploration.
Future work will focus on:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound B against a panel of other kinases to determine its selectivity profile.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Compound B in preclinical models.
-
Structural Biology: Attempting to obtain a co-crystal structure of Compound B in complex with the EGFR kinase domain to rationalize the observed increase in potency at an atomic level.
This guide provides a robust framework for the comparative evaluation of new chemical entities within a drug discovery program. The integration of in vitro and cellular assays, coupled with a clear rationale for molecular design, is essential for the efficient identification and optimization of lead compounds.
References
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Roskoski, R. Jr. (2019). Small molecule inhibitors of EGFR in the treatment of non-small cell lung cancer. Pharmacological Research, 139, 395-411. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
Safety Operating Guide
Personal protective equipment for handling 4-Thiophen-3-ylmethyl-phenol
Executive Directive: The "Phenol-Plus" Protocol
Handling 4-Thiophen-3-ylmethyl-phenol requires a safety posture that exceeds standard laboratory practices.[1] This compound combines the acute dermal toxicity and corrosivity of a phenol with the lipophilicity and sulfur-reactivity of a thiophene .
The Critical Failure Mode: Researchers often treat substituted phenols like standard organic solids. This is a dangerous error. The lipophilic thiophene moiety facilitates rapid dermal absorption of the corrosive phenol group, potentially accelerating systemic toxicity compared to phenol alone.
Core Safety Mandate:
-
Treat as Class 6.1 Toxic & Class 8 Corrosive.
-
Water is NOT the primary decontamination agent. Polyethylene Glycol (PEG) 400 is mandatory.
-
Standard nitrile gloves are insufficient for prolonged contact.
Risk Assessment & Hazard Identification
To ensure safety, we must understand the molecular behavior of the compound.
| Hazard Class | Molecular Driver | Physiological Impact |
| Acute Dermal Toxicity | Phenol moiety | Rapid absorption into the bloodstream; causes protein denaturation and systemic CNS depression. |
| Skin Corrosion | Phenolic -OH (Acidic) | Chemical burns (Category 1B). Warning: Phenols often possess an anesthetic effect, meaning the burn may not be felt immediately.[1][2] |
| Ocular Damage | Phenol/Thiophene | Irreversible corneal damage; risk of blindness upon contact. |
| Flammability | Thiophene ring | Low flash point potential; vapors may travel to ignition sources.[3] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is inadequate for this compound. The following specifications are required for all handling operations.
Hand Protection: The "Breakthrough" Reality
Standard 4-mil nitrile gloves provide <15 minutes of protection against phenolic compounds before permeation occurs.
| Exposure Level | Recommended Material | Brand/Model Examples | Breakthrough Time |
| Incidental (Splash) | Double Gloving: Inner: Laminate (PE/EVOH)Outer: Nitrile (5 mil minimum) | Ansell Microflex (Outer)Silver Shield® (Inner) | > 240 mins |
| High Risk (Immersion) | Butyl Rubber or Viton® | Ansell ChemTek™ | > 480 mins |
| Solids Handling | Double Nitrile (Colored) | White inner / Blue outer (to visualize tears) | ~15-30 mins |
Body & Respiratory Protection[2][4][5][6][7]
| Zone | Requirement | Technical Rationale |
| Eyes | Chemical Goggles (Indirect Vent) | Safety glasses allow vapors to bypass the lens and contact the moist cornea. |
| Face | Face Shield (8-inch minimum) | Required during liquid transfer to prevent "splash-back" burns to the neck/chin. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary control. If hood is unavailable, use P100/OV (Organic Vapor) respirator. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs phenols, keeping the toxin against the skin. Impervious aprons are required.[4] |
Operational Protocol: Step-by-Step
This protocol utilizes a "Self-Validating" workflow where each step includes a check to prevent downstream errors.
Phase 1: Preparation (The "PEG Check")
Before opening the chemical container, verify the presence of the Decontamination Kit :
-
PEG 300 or 400 (500mL squeeze bottle).
-
Pre-soaked gauze pads.[5]
-
Silver Shield® gloves.[4]
-
Validation: If PEG is missing, the experiment is No-Go .
Phase 2: Handling & Synthesis
-
Static Control: Thiophene derivatives can be static-prone. Use an anti-static gun or ionizer during weighing to prevent powder dispersal.
-
Solubilization: When dissolving 4-Thiophen-3-ylmethyl-phenol, add solvent slowly to the solid. Avoid exothermic spikes if using basic solvents (e.g., pyridine), which can vaporize the phenol.
-
Transfer: Use positive-displacement pipettes for liquids to prevent dripping.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean balance and hood surface with a PEG-soaked wipe, then water.
-
Doffing Sequence:
-
Remove outer gloves (dispose in solid waste).
-
Inspect inner gloves for discoloration.
-
Remove eyewear last to protect against glove-flip droplets.
-
Emergency Response: The PEG Protocol
CRITICAL: Water is not the first line of defense for phenol skin exposure.[5] Water is hydrophobic relative to phenol and can spread the chemical over a larger surface area, increasing absorption.
Skin Contact Workflow
-
IMMEDIATE: Do not rinse with water initially.
-
APPLY: Soak the area with PEG 300/400 or swab with PEG-soaked gauze for 15 minutes.
-
FLUSH: Only after PEG treatment, flush with soap and copious water.
-
MEDICAL: Seek evaluation. Systemic toxicity (dark urine, tremors) can appear hours later.
Visualization: Handling Workflow
The following diagram illustrates the logical flow of the safety protocol, emphasizing the "No-Go" decision points.
Figure 1: Decision-matrix for safe handling of 4-Thiophen-3-ylmethyl-phenol, emphasizing the critical PEG 400 checkpoint.
Disposal & Waste Management
Due to the sulfur content (thiophene) and toxicity (phenol), waste segregation is strictly regulated.
| Waste Stream | Contents | Labeling Requirement |
| Solid Hazardous | Contaminated gloves, weigh boats, paper towels. | "Toxic Solid - Phenol/Thiophene Contaminated" |
| Liquid Organic | Mother liquors, reaction solvents. | "Organic Solvents + Toxic Phenols + Sulfur" |
| Sharps | Needles/glass used with the compound. | "Chemically Contaminated Sharps" |
Note: Do not mix with oxidizing acid waste (e.g., Nitric Acid) as thiophenes can react violently, and phenols can nitrate to form explosive picric acid derivatives.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenol. PubChem. [Link]
-
Duke University Occupational & Environmental Safety Office. Phenol Handling Guidelines & PEG Decontamination. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. [Link]
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



